molecular formula C18H24N2O2 B15582580 4-TM.P

4-TM.P

Numéro de catalogue: B15582580
Poids moléculaire: 300.4 g/mol
Clé InChI: ZPOOCMNYTIUCJL-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-TM.P is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H24N2O2

Poids moléculaire

300.4 g/mol

Nom IUPAC

[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-yl] pyrazine-2-carboxylate

InChI

InChI=1S/C18H24N2O2/c1-13-6-5-9-18(3,4)15(13)8-7-14(2)22-17(21)16-12-19-10-11-20-16/h7-8,10-12,14H,5-6,9H2,1-4H3/b8-7+

Clé InChI

ZPOOCMNYTIUCJL-BQYQJAHWSA-N

Origine du produit

United States

Foundational & Exploratory

What is the mechanism of action of 4-TM.P?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 4-TM.P

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically identified as (E)-4-(2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ylpyrazine-2-carboxylate, is a synthetic β-ionone-derived ester with demonstrated anti-proliferative and apoptosis-inducing activities, particularly against human myeloid leukemia K562 cells. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. The core mechanism of this compound involves its interaction with DNA, leading to cell cycle arrest and the induction of apoptosis.

Core Mechanism of Action: DNA Interaction

The primary molecular target of this compound is calf thymus DNA (Ct-DNA). Spectroscopic and molecular dynamic simulation analyses have elucidated that this compound binds to the minor groove of the DNA double helix.[1][2][3][4][5] This interaction is the initiating event that triggers the downstream cellular effects, ultimately leading to cytotoxicity in cancer cells.

Binding Mode and Stability

Multi-spectroscopy and viscosity assays, corroborated by molecular docking studies, have confirmed that the binding of this compound to DNA occurs in the minor groove.[1][2][3][4] Molecular dynamic simulations have further validated the stability of the this compound-DNA complex.[1][2][4]

Cellular Effects

The interaction of this compound with DNA manifests in several key cellular effects that contribute to its anti-cancer properties.

Inhibition of Cell Proliferation

This compound demonstrates a dose- and time-dependent inhibition of cancer cell growth.[1] This cytotoxic effect has been quantified in the human myeloid leukemia K562 cell line.

Induction of Apoptosis

A significant outcome of this compound treatment is the induction of apoptosis, or programmed cell death.[1][2][4] Morphological studies of treated K562 cells have revealed characteristic features of apoptosis.[1][3][4] The apoptotic effects of this compound are time-dependent.

Cell Cycle Arrest

Treatment with this compound leads to cell cycle arrest at the G0/G1 phase in K562 cells.[1][5][6] This arrest is accompanied by a significant decrease in the populations of cells in the S and G2/M phases.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound.

Table 1: Cytotoxicity of this compound on K562 Cells
Time PointIC50 Value (µM)
24 hours65 ± 5.0
48 hours50 ± 4.0
72 hours25 ± 5.0

Data obtained from MTT assay on K562 human myeloid leukemia cells.[1]

Table 2: Cell Cycle Distribution of K562 Cells Treated with this compound (IC50)
Treatment DurationSub-G1 Phase (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)1.7245.734.917.5
24 hours15.649.522.012.0
48 hours17.151.620.310.2
72 hours40.534.714.18.55

Data from cell cycle analysis of K562 cells treated with the respective IC50 value of this compound for each time point.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's mechanism of action.

Synthesis of this compound

This compound, or beta-ionolpyrazinoate, is synthesized via esterification of 2-pyrazinoic acid with beta-ionol (B1630872). The reaction is conducted in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and is catalyzed by N,N'-dimethylaminopyridine (DMAP). The activation of 2-pyrazinoic acid by DCC proceeds through an O-acylisourea intermediate, which is then subjected to nucleophilic attack by the hydroxyl group of beta-ionol to form the final ester product.[1]

Cell Viability and Growth Inhibition Assay (MTT Assay)
  • K562 cells are seeded in 96-well plates.

  • The cells are exposed to varying concentrations of this compound (typically 10–100 µM) for 24, 48, and 72 hours.

  • Following the incubation period, MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] is added to each well.

  • The plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Cell Cycle Analysis
  • K562 cells are treated with the IC50 concentration of this compound for 24, 48, and 72 hours.

  • The cells are harvested and washed with phosphate-buffered saline (PBS).

  • The cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.

  • The fixed cells are treated with RNase to remove RNA.

  • The cells are stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M) is determined based on the fluorescence intensity.[1]

DNA Interaction Studies
  • UV-Visible Spectroscopy: The interaction between this compound and Ct-DNA is monitored by observing changes in the absorption spectra of either the compound in the presence of increasing concentrations of DNA or vice versa.[1]

  • Fluorescence Assays: Changes in the fluorescence emission of this compound upon titration with Ct-DNA are measured to determine binding constants and thermodynamic parameters.[3]

  • Viscosity Measurements: The viscosity of a DNA solution is measured in the presence of increasing concentrations of this compound. A significant change in viscosity can indicate the mode of binding (intercalation vs. groove binding).[1][2][4]

  • Molecular Docking and Dynamic Simulation: Computational methods are used to model the interaction between this compound and a B-DNA structure to predict the binding site and conformation, and to assess the stability of the complex.[1][2][3][4]

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G Signaling Pathway of this compound-Induced Apoptosis cluster_0 Extracellular cluster_1 Cellular This compound This compound DNA_Binding DNA Minor Groove Binding This compound->DNA_Binding Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest DNA_Binding->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Assessing this compound Activity

G Experimental Workflow for this compound Activity Assessment Start Start Cell_Culture K562 Cell Culture Start->Cell_Culture DNA_Interaction DNA Interaction Studies (Spectroscopy, Viscosity, Docking) Start->DNA_Interaction Treatment Treatment with this compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Treatment->MTT_Assay Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis DNA_Interaction->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the biological effects of this compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of 4-Substituted Trimethoprim Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "4-TM.P" does not correspond to a standard or widely recognized chemical entity in the scientific literature. This guide interprets the query as a request for information on the discovery and synthesis of 4-substituted analogs of Trimethoprim (B1683648) (TMP) , a well-established antibacterial drug. The "4" is presumed to refer to substitution at the 4-position of the trimethoxyphenyl ring, a common site for chemical modification to enhance the parent drug's properties.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rationale, discovery, and synthetic pathways of 4-substituted Trimethoprim analogs.

Introduction to Trimethoprim and the Rationale for 4-Position Modification

Trimethoprim is a synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate in bacteria.[1][2] Tetrahydrofolate is essential for the production of DNA, RNA, and amino acids. The selective inhibition of bacterial DHFR over its mammalian counterpart is a key feature of Trimethoprim's therapeutic success.[3]

The core structure of Trimethoprim consists of a 2,4-diaminopyrimidine (B92962) ring linked to a 3,4,5-trimethoxybenzyl moiety. The trimethoxyphenyl group is a versatile pharmacophore known for its presence in various biologically active compounds.[4] Modifications of the benzyl (B1604629) moiety, particularly at the 4-position, have been a significant focus of research to develop new analogs with improved properties, such as:

  • Enhanced antibacterial activity and a broader spectrum.[5]

  • Activity against Trimethoprim-resistant bacterial strains.[5]

  • Improved pharmacokinetic properties, including a longer half-life and a larger volume of distribution.[5]

  • Reduced adverse effects.[5]

Discovery and Structure-Activity Relationship (SAR) of 4-Substituted Analogs

The discovery of Trimethoprim was a landmark in rational drug design, stemming from the work of George H. Hitchings and his team.[3] Subsequent research has explored numerous modifications to the Trimethoprim scaffold. Structure-activity relationship (SAR) studies have revealed that substitutions at the 4-position of the trimethoxyphenyl ring can significantly impact the drug's efficacy.

A key strategy involves the demethylation of the 4-methoxy group to yield hydroxy trimethoprim (HTMP), which serves as a versatile intermediate for introducing various substituents.[6]

Quantitative Data on Antibacterial Activity

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 4-substituted Trimethoprim analogs compared to the parent drug.

CompoundSubstituent at 4-positionMIC (μM) vs. S. aureusMIC (μM) vs. E. coliReference
Trimethoprim (TMP) -OCH₃22.755.1[6]
Hydroxy Trimethoprim (HTMP) -OH--[6]
4b -OCH₂-phenyl (benzyloxy)5.04.0[6]

Data extracted from Rashid et al., 2016.[6]

Synthesis Pathways

The synthesis of 4-substituted Trimethoprim analogs generally involves a multi-step process. A common approach begins with the selective demethylation of Trimethoprim at the 4-position of the trimethoxybenzyl ring to produce hydroxy trimethoprim (HTMP). This intermediate then allows for the introduction of various functional groups at the newly formed hydroxyl position.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 4-substituted Trimethoprim analogs.

G TMP Trimethoprim (TMP) Demethylation Selective 4-O-Demethylation TMP->Demethylation HTMP Hydroxy Trimethoprim (HTMP) Demethylation->HTMP Substitution Substitution Reaction (e.g., Etherification, Esterification) HTMP->Substitution Analogs 4-Substituted TMP Analogs Substitution->Analogs

Caption: General workflow for the synthesis of 4-substituted TMP analogs.

Detailed Experimental Protocols

Synthesis of Hydroxy Trimethoprim (HTMP) from Trimethoprim [6]

  • Reactants: Trimethoprim, Pyridine (B92270) hydrochloride.

  • Procedure:

    • A mixture of Trimethoprim and pyridine hydrochloride is heated at 180-190 °C for a specified time.

    • The reaction mixture is cooled to room temperature.

    • Ice-cold water is added, and the resulting precipitate is collected by filtration.

    • The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol) to yield pure hydroxy trimethoprim.

General Procedure for the Synthesis of 4-O-substituted Analogs from HTMP [6]

  • Reactants: Hydroxy trimethoprim (HTMP), an appropriate alkyl or benzyl halide, and a base (e.g., potassium carbonate).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF).

  • Procedure:

    • To a solution of HTMP in DMF, the base is added, and the mixture is stirred at room temperature.

    • The alkyl or benzyl halide is then added, and the reaction mixture is stirred at a specified temperature (e.g., 60 °C) for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is poured into ice-cold water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is purified by column chromatography or recrystallization to afford the desired 4-O-substituted Trimethoprim analog.

Signaling Pathway: Mechanism of Action

The primary mechanism of action of Trimethoprim and its analogs is the inhibition of the bacterial folate synthesis pathway. Specifically, they act as competitive inhibitors of dihydrofolate reductase (DHFR).

G cluster_pathway Bacterial Folate Synthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_RNA_AA DNA, RNA, Amino Acid Precursors THF->DNA_RNA_AA Essential for Synthesis DHFR->THF Product TMP Trimethoprim Analogs TMP->DHFR Inhibits

Caption: Inhibition of bacterial DHFR by Trimethoprim analogs.

Conclusion

The development of 4-substituted Trimethoprim analogs represents a promising strategy to overcome the limitations of the parent drug, including bacterial resistance and suboptimal pharmacokinetic profiles. By leveraging the synthetic accessibility of the 4-hydroxyl intermediate, a diverse range of analogs can be generated and screened for enhanced therapeutic properties. The data presented in this guide underscore the potential of this approach in the ongoing search for novel and effective antibacterial agents. Further research, including comprehensive in vivo studies and toxicological profiling, is necessary to fully elucidate the clinical potential of these promising compounds.

References

Unraveling the Anti-Leukemic Potential of 4-TM.P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function and activity of 4-TM.P, a novel β-ionone-derived ester with promising anti-cancer properties. The document consolidates available data on its mechanism of action, cytotoxic effects, and the experimental methodologies used for its characterization, offering a valuable resource for those engaged in oncology research and drug discovery.

Core Biological Function: DNA Minor Groove Binding

This compound, chemically identified as (E)-4-(2,6,6-trimethylcyclohex-1-enyl) but-3-en-2-ylpyrazine-2-carboxylate, exerts its primary biological function by directly interacting with DNA. Spectroscopic and viscometric analyses have revealed that this compound binds to the minor groove of the DNA double helix.[1][2] This interaction is characterized by a moderate binding affinity, with a binding constant (Kb) of 7.6 × 10³ M⁻¹ as determined by studies with calf thymus DNA (Ct-DNA). By lodging itself within the minor groove, this compound is thought to interfere with the replication and transcription processes, ultimately leading to the inhibition of cancer cell proliferation.[3]

Biological Activity Against Human Myeloid Leukemia

The anti-cancer activity of this compound has been predominantly studied in the context of human myeloid leukemia, using the K562 cell line as a model. The compound demonstrates a multi-faceted approach to inhibiting cancer cell growth through cytotoxicity, induction of apoptosis, and cell cycle arrest.

Cytotoxicity

This compound exhibits a dose- and time-dependent cytotoxic effect on K562 cells. The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency, has been quantified, providing a benchmark for its anti-proliferative capabilities.

Cell Line Treatment Duration IC₅₀ (µM)
K56272 hours25 ± 5.0[2]
Induction of Apoptosis

A key mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is evidenced by morphological changes in treated cells and confirmed by a significant, time-dependent increase in the sub-G1 cell population during cell cycle analysis. Further quantitative analysis using Annexin V/PI double staining and measurement of caspase-3 activity corroborates the pro-apoptotic effects of this compound.[4]

Treatment Duration (with 25 µM this compound) Control (% Sub-G1) Treated (% Sub-G1)
24 hours1.7215.6
48 hours1.7217.1
72 hours1.7240.5
Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle in K562 cells.[3][5] The compound causes a significant arrest of cells in the G0/G1 phase, preventing them from entering the S phase (DNA synthesis) and subsequently dividing.[3][5] This G0/G1 arrest is a common mechanism for anti-proliferative agents that interfere with DNA-related processes.

Signaling and Action Pathway

While a specific, detailed signaling cascade initiated by this compound has not been fully elucidated, the available evidence points to a direct action on DNA, which triggers downstream cellular responses. The logical flow of events is visualized below.

4-TM_P_Action_Pathway cluster_drug Drug Action cluster_cellular Cellular Target & Response 4TMP This compound DNA DNA Minor Groove 4TMP->DNA Binds to Prolif_Inhibit Inhibition of Proliferation DNA->Prolif_Inhibit CCA G0/G1 Cell Cycle Arrest Prolif_Inhibit->CCA Apoptosis Apoptosis Induction Prolif_Inhibit->Apoptosis CellDeath Cell Death CCA->CellDeath Caspase Caspase-3 Activation Apoptosis->Caspase Caspase->CellDeath

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the key assays used to characterize the biological activity of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.

MTT_Assay_Workflow Seed 1. Seed K562 cells in a 96-well plate. Treat 2. Treat cells with varying concentrations of this compound. Seed->Treat Incubate 3. Incubate for 24, 48, and 72 hours. Treat->Incubate Add_MTT 4. Add MTT reagent to each well. Incubate->Add_MTT Incubate_Formazan 5. Incubate for 2-4 hours to allow formazan (B1609692) formation. Add_MTT->Incubate_Formazan Solubilize 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Incubate_Formazan->Solubilize Read 7. Measure absorbance at ~570 nm. Solubilize->Read

Figure 2. Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is read at approximately 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: K562 cells are treated with this compound (e.g., at its IC₅₀ concentration) for various time points.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population, which is indicative of apoptotic cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

AnnexinV_PI_Workflow Treat 1. Treat K562 cells with this compound. Harvest 2. Harvest and wash cells with PBS. Treat->Harvest Resuspend 3. Resuspend cells in Annexin V binding buffer. Harvest->Resuspend Stain 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Resuspend->Stain Incubate 5. Incubate in the dark at room temperature. Stain->Incubate Analyze 6. Analyze by flow cytometry. Incubate->Analyze

References

An In-depth Technical Guide to the Structural Analysis of Substance P and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "4-TM.P" is not a standard molecular identifier found in the scientific literature. This guide proceeds under the assumption that the intended subject of inquiry is the well-characterized neuropeptide Substance P (SP) , a key player in neuroinflammation, pain transmission, and emesis.

Core Molecule: Structural Analysis of Substance P

Substance P is an undecapeptide, meaning it is composed of a chain of 11 amino acids. It belongs to the tachykinin family of neuropeptides.[1] Its primary structure, the linear sequence of amino acids, was determined in 1971 and is as follows[1]:

Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

This can be represented by the one-letter code: RPKPQQFFGLM-NH₂ .

The C-terminus is amidated, which is crucial for its biological activity. Substance P is derived from the preprotachykinin-A gene, which can be differentially spliced to produce different mRNAs.[2] It is synthesized as a larger precursor protein and then enzymatically processed into its active form.[2][3]

Analogs and Pharmacological Data

The primary receptor for Substance P is the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2] Consequently, the development of analogs has largely focused on creating antagonists for this receptor to block the physiological effects of Substance P, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[2][4]

Below is a summary of key quantitative data for Substance P and some of its notable analogs, primarily NK1R antagonists.

CompoundTypeTarget ReceptorBinding Affinity (Kᵢ)Functional Potency (-log EC₅₀ / IC₅₀)Notes
Substance P Endogenous AgonistNK1R-8.5 ± 0.3 (Calcium)[5][6]Potently activates both Gq and Gs signaling pathways.[7]
Substance P (6-11) Agonist (Fragment)NK1R-Less potent than SP for cAMP accumulation.[6][7]Retains activity to increase intracellular calcium but has diminished cAMP signaling.[5][6]
Aprepitant (MK-869) AntagonistNK1RHigh Affinity-First approved NK1R antagonist for CINV. Metabolized by CYP3A4.[2][4][8]
Fosaprepitant Antagonist (Prodrug)NK1RHigh Affinity-Intravenous prodrug of aprepitant.[1][8]
Rolapitant (B1662417) AntagonistNK1R0.66 nM[1]-Long half-life (~180 hours) and does not significantly inhibit or induce CYP3A4.[2][8][9]
Netupitant AntagonistNK1RHigh Affinity-Administered as a fixed oral combination with the 5-HT3 antagonist palonosetron.[1][8]
Casopitant AntagonistNK1RHigh Affinity-An NK1R antagonist that was investigated but not approved for CINV.[2][8]

Signaling Pathways

Binding of Substance P to its primary receptor, NK1R, initiates a cascade of intracellular signaling events. NK1R is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein.[7]

Key Signaling Steps:

  • Activation: Substance P binds to the NK1R, inducing a conformational change.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][9]

  • PKC Activation: Elevated intracellular Ca²⁺ and DAG work together to activate Protein Kinase C (PKC).

  • Downstream Effects: PKC and other signaling molecules, such as Mitogen-Activated Protein Kinases (MAPK), are activated, leading to a variety of cellular responses including neuronal excitation, inflammation, and cell survival.[2][4][10]

SubstanceP_Signaling_Pathway substance_p Substance P nk1r NK1 Receptor (GPCR) substance_p->nk1r Binds g_protein Gq Protein (α, β, γ) nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 Cleaved by PLC dag DAG pip2->dag Cleaved by PLC er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases ca2->pkc Activates mapk MAPK Cascade (ERK1/2, p38) pkc->mapk Activates cellular_response Cellular Responses (Inflammation, Neuronal Excitation) mapk->cellular_response Leads to

Substance P / NK1R Signaling Pathway

Experimental Protocols

The characterization of Substance P and its analogs relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to measure functional activity.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., an NK1R antagonist) to compete with a radiolabeled ligand for binding to the NK1 receptor. It is used to determine the inhibition constant (Kᵢ) of the test compound.[11]

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human NK1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[12]

  • Assay Execution:

    • Thaw the membrane preparation on the day of the assay and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 150 µL of membrane preparation (containing 50-120 µg of protein).[12]

      • 50 µL of the unlabeled test compound at various concentrations (typically a 10-point dilution series).

      • 50 µL of a fixed concentration of radiolabeled Substance P (e.g., ¹²⁵I-SP).[12]

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled SP).

    • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[12]

  • Separation and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.[11]

    • Quickly wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and add a scintillation cocktail.

    • Count the radioactivity trapped on the filters using a scintillation counter (e.g., a MicroBeta counter).[12]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the specific binding versus the log concentration of the test compound to generate a competition curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing NK1R) plate 2. Plate Setup (96-well) - Membranes - Radioligand ([L]) - Test Compound prep->plate incubate 3. Incubation (e.g., 60 min, 30°C) plate->incubate filter 4. Filtration (Separate bound/free) incubate->filter count 5. Scintillation Counting filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze Calcium_Assay_Workflow plate_cells 1. Plate Cells (Expressing NK1R in microplate) dye_load 2. Dye Loading (Incubate with Ca²⁺-sensitive dye) plate_cells->dye_load run_flipr 4. Run Assay in FLIPR - Read baseline fluorescence - Add compound - Read kinetic fluorescence dye_load->run_flipr prepare_compounds 3. Prepare Compound Plate (Agonists/Antagonists) prepare_compounds->run_flipr analyze 5. Data Analysis (Calculate EC₅₀ or IC₅₀) run_flipr->analyze

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "4-TM.P" could not be definitively identified in publicly available scientific literature. This guide is based on the reasoned assumption that the query may be referring to Trimethoprim (B1683648) (TMP) , a well-documented therapeutic agent with a similar abbreviation.

Introduction

Trimethoprim (TMP) is a synthetic antibacterial agent that functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] It is primarily used in the treatment of urinary tract infections and is often formulated in combination with sulfamethoxazole (B1682508) to create a synergistic bactericidal effect.[3] This technical guide will provide a comprehensive overview of the therapeutic targets of Trimethoprim, its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for its evaluation.

Primary Therapeutic Target: Bacterial Dihydrofolate Reductase (DHFR)

The principal therapeutic target of Trimethoprim is the bacterial enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme plays a crucial role in the bacterial folic acid synthesis pathway, which is essential for the production of nucleotides and ultimately, DNA and RNA synthesis.[2]

Trimethoprim exhibits a high affinity for bacterial DHFR, binding to it and preventing the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[1][2] THF is a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.[3] By inhibiting this step, Trimethoprim effectively halts the production of these essential building blocks, leading to the cessation of bacterial growth and replication.[2]

A key advantage of Trimethoprim as a therapeutic agent is its selectivity. It binds to bacterial DHFR with an affinity that is thousands of times greater than its affinity for the human equivalent of the enzyme.[1][4] This high degree of selectivity minimizes off-target effects and contributes to its favorable safety profile at therapeutic doses.[2][5]

Signaling Pathway: Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by Trimethoprim.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Drug Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA and RNA Synthesis Nucleotides->DNA_RNA Trimethoprim Trimethoprim Trimethoprim->DHF Inhibits

Figure 1: Mechanism of action of Trimethoprim in the bacterial folic acid synthesis pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Trimethoprim.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition

ParameterOrganism/EnzymeValueReference
IC50E. coli (chromosomal DHFR)0.007 µM[6]
IC50Type XV DHFR (resistant)22.4 µM[6]
IC50Human DHFR55.26 µM[7]
KiE. coli (chromosomal DHFR)4-5 nM[8]
KiType XV DHFR (resistant)15.9 µM[6]
KiS. aureus (DfrB)< 2.7 nM[1]
KiS. aureus (DfrG - resistant)31,000 nM[1]

Table 2: Minimum Inhibitory Concentration (MIC)

OrganismMIC Range (µg/mL)Reference
Escherichia coli0.05 - 1.56[9]
Staphylococcus aureus0.12 - 1.0[9]
Streptococcus pneumoniae0.25 - 4.0[10]
Listeria monocytogenes< 0.5[11]
Burkholderia pseudomallei0.5 - 4.0[12]

Experimental Protocols

This protocol describes a spectrophotometric method to determine the inhibitory activity of Trimethoprim on DHFR.

Workflow Diagram

DHFR_Assay_Workflow cluster_workflow DHFR Inhibition Assay Workflow prep Prepare Reagents: - Assay Buffer - DHFR Enzyme - Dihydrofolic Acid (DHF) - NADPH - Trimethoprim mix Mix Assay Buffer, DHFR, NADPH, and Trimethoprim in a cuvette prep->mix initiate Initiate reaction by adding DHF mix->initiate measure Measure decrease in absorbance at 340 nm over time using a spectrophotometer initiate->measure analyze Calculate IC50 value measure->analyze

Figure 2: General workflow for a DHFR inhibition assay.

Methodology

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

    • Dilute purified DHFR enzyme to a working concentration in the assay buffer.

    • Prepare stock solutions of dihydrofolic acid (DHF), NADPH, and Trimethoprim in appropriate solvents.

  • Assay Procedure:

    • In a quartz cuvette, combine the assay buffer, DHFR enzyme solution, NADPH solution, and varying concentrations of Trimethoprim.

    • Initiate the enzymatic reaction by adding the DHF solution.

    • Immediately place the cuvette in a temperature-controlled spectrophotometer.

  • Data Acquisition:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

    • Record absorbance readings at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity for each Trimethoprim concentration.

    • Plot the percentage of inhibition against the logarithm of the Trimethoprim concentration.

    • Determine the IC50 value, which is the concentration of Trimethoprim that inhibits 50% of the DHFR activity, by fitting the data to a suitable dose-response curve.

This protocol outlines the broth microdilution method for determining the MIC of Trimethoprim against a bacterial strain.

Workflow Diagram

MIC_Workflow cluster_workflow MIC Determination Workflow (Broth Microdilution) prep_bacteria Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculate Inoculate each well with the bacterial suspension prep_bacteria->inoculate prep_tmp Prepare serial dilutions of Trimethoprim in a 96-well microtiter plate prep_tmp->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine the MIC as the lowest concentration of Trimethoprim that inhibits visible growth read->determine_mic

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Trimethoprim.

Methodology

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard.

  • Preparation of Trimethoprim Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of Trimethoprim in the appropriate broth.

    • Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of Trimethoprim at which there is no visible growth.

Conclusion

Trimethoprim remains a clinically important antibacterial agent due to its specific and potent inhibition of bacterial dihydrofolate reductase. Understanding its mechanism of action, therapeutic targets, and the quantitative aspects of its activity is crucial for its effective use and for the development of new antifolate drugs. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of Trimethoprim and related compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Mechanisms of Action of 4-TM.P and Related Compounds

Disclaimer: The term "this compound" is not a standardized chemical identifier found in public scientific literature. This guide provides a comprehensive review of two classes of compounds that are plausibly represented by this abbreviation based on common chemical nomenclature: 4-(Trifluoromethyl)phenyl derivatives and 4-Tetramethylpiperidine derivatives .

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the synthesis, quantitative biological data, and mechanisms of action for these two important classes of chemical compounds.

Part 1: 4-(Trifluoromethyl)phenyl Derivatives

Compounds containing the 4-(trifluoromethyl)phenyl moiety are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl (-CF3) group. The -CF3 group is a strong electron-withdrawing substituent that can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. This section will focus on two major subclasses: pyrazole (B372694) and amide derivatives.

Biological Activity of 4-(Trifluoromethyl)phenyl Derivatives

Derivatives incorporating the 4-(trifluoromethyl)phenyl group have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and modulation of key signaling pathways.

Antibacterial Activity

Numerous studies have highlighted the potent antibacterial effects of pyrazole derivatives containing the 4-(trifluoromethyl)phenyl group, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 4-(Trifluoromethyl)phenyl Pyrazole Derivatives against various Bacterial Strains [1][2][3]

Compound IDBacterial StrainMIC (µg/mL)
Compound 6 S. aureus (MRSA)1.56 - 3.12
B. subtilis1.56
E. faecalis3.12
E. faecium1.56
Compound 13 S. aureus (MRSA)3.12
Compound 18 S. aureus0.78
Compound 28 S. aureus (MRSA)0.78
Compound 29 Gram-positive bacteria0.25
Anticancer Activity

Certain 4-(trifluoromethyl)phenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Table 2: IC50 Values of Selected 4-(Trifluoromethyl)phenyl Derivatives in Cancer Cell Lines [4]

Compound IDCancer Cell LineIC50 (µM)
TTI-4 MCF-7 (Breast Cancer)2.63
Hedgehog Signaling Pathway Inhibition

A series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethylphenyl group have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.

Table 3: IC50 Values of Selected 4-(Trifluoromethyl)phenyl Derivatives as Hedgehog Pathway Inhibitors [5][6]

Compound IDAssayIC50 (nM)
Compound 13d Gli-luciferase reporter1.44
Compound 15h Gli-luciferase reporter0.050
Experimental Protocols for 4-(Trifluoromethyl)phenyl Derivatives
General Synthesis of N-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxamides[7][8][9][10]

This protocol describes a general method for the synthesis of pyrazole carboxamides, which are a common scaffold for compounds with the 4-(trifluoromethyl)phenyl moiety.

  • Synthesis of the Pyrazole Carboxylic Acid Intermediate:

    • React a suitable β-diketone with 4-(trifluoromethyl)phenylhydrazine (B1295192) in a suitable solvent (e.g., ethanol) under acidic or basic catalysis to form the pyrazole core.

    • Hydrolyze the ester group on the pyrazole to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) in a solvent mixture like THF/water.

  • Amide Coupling:

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[11][12][13][14]

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MTT Assay for Cytotoxicity[4][15][16][17]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways
Antibacterial Mechanism of Action

The antibacterial action of 4-(trifluoromethyl)phenyl pyrazole derivatives is often multifaceted. Studies suggest that these compounds can disrupt multiple essential cellular processes in bacteria.[2][3][5][18] Investigations into their mode of action have indicated a broad range of inhibitory effects, including the inhibition of cell wall, protein, and nucleic acid synthesis.[2][3][5][18] Some pyrazole derivatives have also been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[18]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. Certain 4-(trifluoromethyl)phenyl derivatives act as inhibitors of this pathway by targeting the Smoothened (SMO) receptor, a key component of the Hh signaling cascade.[19][20][21][22]

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_nucleus_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_nucleus_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_Gli_off SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli_off->Gli_R Proteolytic Cleavage Nucleus_off Nucleus Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off Represses Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds SMO_on SMO SUFU_on SUFU SMO_on->SUFU_on Inhibits Gli_A Gli-A (Activator) SUFU_on->Gli_A Gli released and activated Nucleus_on Nucleus Target_Genes_on Target Genes ON (Proliferation, Survival) Gli_A->Target_Genes_on Activates Inhibitor 4-(Trifluoromethyl)phenyl Derivatives Inhibitor->SMO_on Inhibits

Hedgehog Signaling Pathway and Inhibition

Part 2: 4-Tetramethylpiperidine Derivatives

This class of compounds is primarily represented by 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as 4-Hydroxy-TEMPO or Tempol. It is a stable nitroxide radical that has garnered significant attention for its potent antioxidant and radical-scavenging properties.

Biological Activity of 4-Hydroxy-TEMPO (Tempol)

Tempol's primary biological role is as a superoxide (B77818) dismutase (SOD) mimetic, which allows it to catalytically remove superoxide radicals. This activity underlies its protective effects against oxidative stress-induced cellular damage.

Antioxidant and Radical Scavenging Activity

Tempol is a potent scavenger of reactive oxygen species (ROS). It has been shown to inhibit hydroxyl radical-mediated reactions and can maintain iron in its ferric state, which has implications for its antioxidant mechanism.[23] While specific EC50 values from standardized antioxidant assays like DPPH are not consistently reported across the literature, its efficacy is well-established in cellular and in vivo models of oxidative stress. For instance, Tempol has been shown to improve cell survival and reduce apoptosis in cells challenged with an oxidative insult.[24]

Table 4: Biological Effects of 4-Hydroxy-TEMPO (Tempol) in a Cellular Model of Oxidative Stress [24]

TreatmentCell Survival Rate (%)Apoptotic Rate (%)
Control 100~5
DHA (200 µM) 60.07~25
DHA (200 µM) + Tempol >80<15
Experimental Protocols for 4-Tetramethylpiperidine Derivatives
Synthesis of 4-Hydroxy-TEMPO[20][25][26][27]

The industrial synthesis of 4-Hydroxy-TEMPO is typically achieved through the oxidation of 2,2,6,6-tetramethyl-4-piperidinol (B29938), which is derived from triacetone amine. A common laboratory-scale oxidation protocol is as follows:

  • Reactant Preparation: Dissolve 2,2,6,6-tetramethyl-4-piperidinol in a suitable solvent (e.g., water or a biphasic system like dichloromethane/water).

  • Catalyst Addition: Add a catalyst, such as sodium tungstate (B81510) (Na₂WO₄).

  • Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), while maintaining a controlled temperature (e.g., 0-10°C).

  • Reaction Monitoring and Workup: Allow the reaction to proceed at room temperature. After completion, extract the product into an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the product, which can be further purified by recrystallization.

Synthesis_Workflow cluster_synthesis Synthesis of 4-Hydroxy-TEMPO Reactants 2,2,6,6-tetramethyl-4-piperidinol + Na₂WO₄ in Water Oxidation Add H₂O₂ at 0-10°C Reactants->Oxidation Stirring Stir at Room Temperature Oxidation->Stirring Extraction Extract with CH₂Cl₂ Stirring->Extraction Purification Wash, Dry, Evaporate Extraction->Purification Product 4-Hydroxy-TEMPO Purification->Product

General Synthesis Workflow for 4-Hydroxy-TEMPO
Mechanism of Action and Signaling Pathways

Antioxidant Mechanism

Tempol functions as a SOD mimetic to catalytically detoxify superoxide radicals (O₂⁻). This process involves the reduction of the nitroxide radical to the corresponding hydroxylamine (B1172632) by superoxide, followed by re-oxidation back to the nitroxide by another superoxide molecule, producing hydrogen peroxide and oxygen in the process.[20] This cyclic mechanism allows a substoichiometric amount of Tempol to scavenge a large number of superoxide radicals.

Modulation of Signaling Pathways

Tempol's antioxidant activity has downstream effects on various signaling pathways that are sensitive to the cellular redox state.

  • NF-κB Signaling Pathway: Oxidative stress is a potent activator of the NF-κB pathway, which drives the expression of pro-inflammatory genes. By reducing ROS levels, Tempol can inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB.[27][28][29]

NFkB_Pathway cluster_nucleus ROS ROS IKK IKK Complex ROS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Gene Expression NFkB->Inflammation Activates Tempol 4-Hydroxy-TEMPO Tempol->ROS Scavenges

Inhibition of NF-κB Pathway by 4-Hydroxy-TEMPO
  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also regulated by cellular redox status. Oxidative stress can lead to the activation of these pathways, which are involved in inflammation, apoptosis, and cell proliferation. Tempol derivatives have been shown to modulate MAPK signaling, although the effects can be context-dependent.[25][30][31][32] For instance, by reducing ROS, Tempol can prevent the stress-induced activation of JNK and p38.

MAPK_Pathway cluster_nucleus ROS ROS ASK1 ASK1 ROS->ASK1 Activates MKK MKK4/7, MKK3/6 ASK1->MKK JNK_p38 JNK / p38 MKK->JNK_p38 AP1 AP-1 JNK_p38->AP1 Nucleus Nucleus AP1->Nucleus Translocates to Inflammation_Apoptosis Inflammation, Apoptosis AP1->Inflammation_Apoptosis Activates Gene Expression Tempol 4-Hydroxy-TEMPO Tempol->ROS Scavenges

Modulation of MAPK Pathway by 4-Hydroxy-TEMPO

Conclusion

While the term "this compound" is ambiguous, this guide has provided a detailed review of two scientifically significant classes of compounds that align with this nomenclature: 4-(trifluoromethyl)phenyl derivatives and 4-tetramethylpiperidine derivatives. The former class shows great promise in the development of new antibacterial and anticancer agents, with some compounds acting on specific molecular targets like the Hedgehog signaling pathway. The latter, exemplified by 4-Hydroxy-TEMPO, represents a powerful class of antioxidants with therapeutic potential in conditions associated with oxidative stress, acting through direct radical scavenging and modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research into these compound classes is warranted to fully elucidate their therapeutic potential.

References

Physicochemical properties of 4-TM.P

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties of a specific molecule is crucial for researchers, scientists, and drug development professionals. However, the abbreviation "4-TM.P" is ambiguous and can refer to several different chemical compounds, each with distinct properties. To provide an accurate and relevant technical guide, it is imperative to first identify the specific molecule of interest.

Potential interpretations of "this compound" based on chemical literature and databases include:

  • 4-methyl-thioamphetamine (4-MTA) derivatives: While not a direct match, "this compound" could potentially be a misnomer or a novel derivative related to this class of compounds.

  • Tetramethylpyrazine (TMP) derivatives: It is possible that "this compound" refers to a phosphorylated or otherwise modified form of tetramethylpyrazine.

  • A custom or proprietary compound designation: The abbreviation might be an internal code used by a research group or company, for which information is not publicly available.

Without a precise chemical name (such as IUPAC nomenclature), CAS number, or a structural representation (like a SMILES string), a comprehensive guide on the physicochemical properties, experimental protocols, and signaling pathways cannot be compiled.

To proceed with generating the requested in-depth technical guide, please provide the full and unambiguous chemical identifier for "this compound". Once the specific molecule is known, a thorough literature search can be conducted to gather the necessary data for the following sections:

Physicochemical Properties

A detailed summary of the key physicochemical parameters will be presented in a structured tabular format for easy comparison. This will include, but is not limited to:

PropertyValueMethod of DeterminationReference
Molecular Formula
Molecular Weight
pKa
LogP / LogD
Aqueous Solubility
Melting Point
Boiling Point
Polar Surface Area (PSA)
Hydrogen Bond Donors
Hydrogen Bond Acceptors
Stability

Experimental Protocols

Detailed methodologies for the key experiments cited in determining the physicochemical properties will be provided. This section will offer a step-by-step guide for reproducing the experimental results.

Example: Determination of Aqueous Solubility by Shake-Flask Method

  • Materials:

    • The specified "this compound" compound

    • Phosphate-buffered saline (PBS), pH 7.4

    • Deionized water

    • Analytical balance

    • Shaker incubator

    • Centrifuge

    • High-performance liquid chromatography (HPLC) system

  • Procedure:

    • An excess amount of the "this compound" compound is added to a known volume of PBS (pH 7.4) in a sealed vial.

    • The vial is agitated in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • Following incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.

    • A sample of the supernatant is carefully collected, filtered, and appropriately diluted.

    • The concentration of the dissolved "this compound" in the diluted supernatant is quantified using a validated HPLC method with a standard calibration curve.

    • The solubility is reported in units such as mg/mL or µM.

Signaling Pathways and Biological Interactions

Should "this compound" be a biologically active molecule, this section will detail its known signaling pathways and molecular interactions. Diagrams generated using Graphviz (DOT language) will illustrate these complex relationships.

Example: Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor G_Protein G_Protein Receptor->G_Protein Activates This compound This compound This compound->Receptor Binds Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Downstream_Kinase Downstream_Kinase Second_Messenger->Downstream_Kinase Activates Transcription_Factor Transcription_Factor Downstream_Kinase->Transcription_Factor Phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling cascade initiated by the binding of this compound to a cell surface receptor.

We await your clarification to provide a targeted and valuable technical guide.

Framework for Preclinical Safety and Toxicity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the safety and toxicity profile of a specific compound designated "4-TM.P" cannot be provided at this time due to the absence of publicly available scientific literature and toxicological data corresponding to this identifier. Searches for "this compound" did not yield information on a unique chemical entity, suggesting that this name may be an internal project code, an abbreviation not in common scientific use, or a potential typographical error.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comprehensive framework for evaluating the safety and toxicity profile of a novel therapeutic compound, using methodologies and principles commonly applied in preclinical toxicology. This framework will address the core requirements of data presentation, experimental protocols, and visualization of relevant biological pathways and workflows.

The preclinical safety and toxicity assessment of a new chemical entity is a critical component of the drug development process. It involves a series of in vitro and in vivo studies designed to identify potential hazards, establish a safe starting dose for human trials, and characterize the toxicological profile of the compound. These studies are conducted in accordance with strict regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).

In Vitro Toxicity Assessment

In vitro assays are initial screens to evaluate the potential of a compound to cause toxicity at the cellular level. These tests are crucial for early hazard identification and can help refine the selection of lead candidates.

Table 1: Key In Vitro Toxicity Assays

Assay TypeEndpoint MeasuredTypical Cell Lines
Cytotoxicity Cell viability, cell proliferation, membrane integrityVaries by therapeutic target (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)
Genotoxicity Gene mutations, chromosomal damage, DNA strand breaksSalmonella typhimurium (Ames test), CHO, TK6, human peripheral blood lymphocytes
Cardiotoxicity hERG channel inhibition, cardiomyocyte viabilityHEK293 cells expressing hERG channel, iPSC-derived cardiomyocytes
Hepatotoxicity Liver cell viability, enzyme leakage (e.g., ALT, AST)Primary hepatocytes, HepG2, HepaRG
Experimental Protocols: In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[2]

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[2]

    • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[2]

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[3]

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The test evaluates the ability of the compound to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.

  • Methodology:

    • Strain Selection: Choose appropriate bacterial strains with different types of mutations.

    • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

    • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

    • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • Incubation and Colony Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies is counted. A significant increase in the number of colonies compared to the control indicates mutagenic potential.

In Vivo Toxicity Assessment

In vivo studies in animal models are essential to understand the systemic effects of a compound, including its pharmacokinetics and potential target organ toxicities. These studies are typically conducted in at least two species, one rodent and one non-rodent.[4]

Table 2: Common In Vivo Toxicity Studies

Study TypePrimary ObjectiveKey Parameters Evaluated
Acute Toxicity Determine the effects of a single, high dose and the maximum tolerated dose (MTD).[5]Clinical signs of toxicity, mortality, body weight changes, gross pathology.
Repeated-Dose Toxicity (Subchronic) Evaluate the toxic effects of repeated administration over a period of 28 or 90 days.[4]Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology.
Genotoxicity Assess the potential to cause genetic damage in a whole animal system.Micronucleus formation in bone marrow erythrocytes, DNA strand breaks (Comet assay) in various tissues.[6]
Safety Pharmacology Investigate the effects on vital functions (cardiovascular, respiratory, central nervous system).ECG, blood pressure, heart rate, respiratory rate, body temperature, behavioral changes.
Experimental Protocols: In Vivo Studies

This study is designed to characterize the toxicity profile of a compound following repeated administration.

  • Animal Model: Typically rats or mice.

  • Dose Selection: At least three dose levels (low, mid, high) and a vehicle control group are used. The high dose is intended to produce some toxicity but not mortality, the low dose should be a no-observed-adverse-effect level (NOAEL), and the mid-dose is intermediate.[7]

  • Route of Administration: The route should be relevant to the intended clinical use (e.g., oral, intravenous).[4]

  • Duration: Typically 28 or 90 days.[4]

  • Observations:

    • Daily: Clinical signs, mortality.

    • Weekly: Body weight, food consumption.

    • At Termination:

      • Blood Collection: For hematology and clinical chemistry analysis.

      • Urine Collection: For urinalysis.

      • Necropsy: Gross examination of all organs.

      • Organ Weights: Weighing of key organs.

      • Histopathology: Microscopic examination of a comprehensive set of tissues.[8]

Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound is fundamental to interpreting toxicology data and predicting its behavior in humans.[9][10]

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Bioavailability (F) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[11]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[12]
Clearance (CL) The volume of plasma cleared of the drug per unit time.[12]
Half-life (t½) The time required for the concentration of the drug in the body to be reduced by half.[12]
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma after administration.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.

Visualization of Pathways and Workflows

Diagrams are invaluable tools for visualizing complex biological processes and experimental designs. The following are examples created using the DOT language.

Signaling Pathways

Understanding how a compound interacts with cellular signaling pathways is crucial for elucidating its mechanism of action and potential off-target effects. For instance, many drugs can modulate inflammatory pathways.

cluster_membrane Cell Membrane Receptor Receptor Signal_Transduction Signal_Transduction Receptor->Signal_Transduction Activation Ligand Ligand Ligand->Receptor Binding Transcription_Factor Transcription_Factor Signal_Transduction->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Protein Synthesis

Caption: A generalized cell signaling pathway.

Experimental Workflows

Visualizing experimental workflows helps to ensure clarity and reproducibility of the study design.

cluster_invitro In Vitro Cytotoxicity Workflow Cell_Culture Seed Cells in 96-well Plate Compound_Addition Add Test Compound (Dose-Response) Cell_Culture->Compound_Addition Incubation Incubate for 24/48/72 hours Compound_Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Workflow for an MTT cytotoxicity assay.

cluster_invivo In Vivo Repeated-Dose Toxicity Study Animal_Acclimation Acclimation of Rodents Group_Assignment Randomization into Dose Groups Animal_Acclimation->Group_Assignment Dosing Daily Dosing for 28/90 Days Group_Assignment->Dosing In_Life_Monitoring Clinical Observations, Body Weights Dosing->In_Life_Monitoring Terminal_Procedures Necropsy & Sample Collection Dosing->Terminal_Procedures Analysis Histopathology & Clinical Pathology Terminal_Procedures->Analysis

Caption: Workflow for a repeated-dose toxicity study.

This guide provides a foundational overview of the key aspects involved in assessing the safety and toxicity of a novel compound. For a specific substance, it is imperative to consult the existing literature and tailor the toxicological evaluation strategy to its chemical properties, intended therapeutic use, and regulatory requirements.

References

Methodological & Application

Application Notes and Protocols for 4-TM.P (4-Methylumbelliferone) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-TM.P is a research compound identified as 4-Methylumbelliferone (4-MU). It is a derivative of coumarin (B35378) that has been shown to induce apoptosis and reduce cell viability in various cancer cell lines.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, apoptosis, and to investigate its potential mechanism of action through signaling pathway analysis.

Data Presentation

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound Concentration (mM)Incubation Time (h)Reduction in Cell Viability (%)Assay Method
AoSMCs12440Trypan Blue[1]
AoSMCs0.524Dose-dependent reductionNot specified[1]
AoSMCs124Dose-dependent reductionNot specified[1]
AoSMCs224Dose-dependent reductionNot specified[1]

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Concentration (mM)Incubation Time (h)Increase in Apoptotic Cells (fold)Apoptosis Marker
AoSMCs1248Annexin V-FITC[1]
AoSMCs124Not specifiedCleaved PARP[1]

Experimental Protocols

General Cell Culture and Maintenance

This protocol describes the basic steps for maintaining a healthy cell culture for subsequent experiments with this compound.

Materials:

  • Cell line of interest (e.g., adherent cancer cell line)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Culture flasks or plates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 500 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[2]

  • Seeding: Seed the cells into a culture flask at the recommended density.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Medium Change: Change the culture medium every 2-3 days to ensure an adequate supply of nutrients.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add trypsin-EDTA to detach the cells. Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium. Seed the cells into new culture vessels at a lower density.[2]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.[3][4]

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][5]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.[4]

Apoptosis Assay (Annexin V-FITC Staining)

This protocol detects apoptosis by staining for phosphatidylserine (B164497) translocation to the outer cell membrane using Annexin V-FITC.[1][6]

Materials:

  • Cells seeded in a 6-well plate

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Experimental Workflow for this compound Evaluation A Cell Culture (Adherent Cancer Cells) B Treatment with this compound (Varying Concentrations and Times) A->B C Cell Viability Assay (MTT Assay) B->C D Apoptosis Assay (Annexin V Staining) B->D E Signaling Pathway Analysis (Western Blot) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: Experimental workflow for assessing the effects of this compound on cultured cells.

G cluster_1 Hypothesized this compound Signaling Pathway TMP This compound EGFR EGFR TMP->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized signaling pathway affected by this compound in cancer cells.

References

Application Notes and Protocols for the Use of TPMPA in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: The term "4-TM.P" is not a standard scientific identifier. Based on common abbreviations in pharmacology, it is presumed that the intended compound is TPMPA ((1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid) , a selective antagonist of GABA-C (GABAρ) receptors. These application notes are based on this assumption.

Introduction

(1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid (TPMPA) is a valuable pharmacological tool for investigating the physiological and pathological roles of GABA-C receptors.[1] These receptors, a subclass of GABA-A receptors, are ligand-gated ion channels with distinct pharmacology and distribution in the central nervous system (CNS), particularly in the retina, spinal cord, and superior colliculus.[1] TPMPA's high selectivity for GABA-C receptors over GABA-A and GABA-B receptors makes it an ideal probe for elucidating the specific functions of this receptor subtype in various animal models.

A critical consideration for in vivo studies is that TPMPA does not readily cross the blood-brain barrier.[2] Therefore, to study its effects on the CNS, direct administration via routes such as intracerebroventricular (ICV) injection is necessary. For peripheral targets, such as the eye, local administration is employed.

Mechanism of Action

TPMPA acts as a competitive antagonist at the GABA binding site of GABA-C receptors.[3] When GABA binds to these receptors, it opens an integral chloride ion channel, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. By blocking this binding, TPMPA prevents the inhibitory action of GABA, thereby disinhibiting the targeted neurons.

Below is a diagram illustrating the signaling pathway of GABA-C receptors and the antagonistic action of TPMPA.

GABA_C_Signaling cluster_neuron Postsynaptic Neuron GABA_C GABA-C Receptor (Ion Channel) Cl_channel Chloride (Cl⁻) Channel GABA_C->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_C binds & activates TPMPA TPMPA TPMPA->GABA_C binds & blocks

Caption: GABA-C receptor signaling and TPMPA's mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for TPMPA from various studies.

Table 1: Receptor Binding Affinity and Potency of TPMPA

ParameterReceptor SubtypeSpeciesValueReference(s)
KbGABA-CNot Specified2.1 µM
KbGABA-ANot Specified320 µM
EC50GABA-BNot Specified~500 µM (weak agonist)
IC50ρ1Human (recombinant)1.6 µM[4]
IC50ρ1/α1 (chimeric)Human (recombinant)1.3 µM[4]
Kbρ1Human (recombinant)2.0 µM[4]
Kbρ2Human (recombinant)15.6 µM[4]

Table 2: In Vivo Efficacy of TPMPA in Animal Models

Animal ModelApplicationAdministration RouteDoseObserved EffectReference(s)
Rat (Wistar)Sleep-Wake CycleIntracerebroventricular50 µgIncrease in waking state (44.7% to 61.7%)
Rat (Wistar)Neuronal ResponseIntracerebroventricular100 µmol/ratIncreased neuronal spontaneous activity[5]
Rat (P23H)Retinitis PigmentosaBath application (in vitro)Not specifiedIncreased light sensitivity of RGCs
Guinea PigMyopiaSub-conjunctival0.3% - 1% solutionInhibition of form-deprivation myopia

Note: Direct comparison of doses across studies is challenging due to different administration routes and units of measurement.

Experimental Protocols

4.1. Intracerebroventricular (ICV) Injection in Rats

This protocol is essential for studying the central effects of TPMPA.

Materials:

  • TPMPA

  • Sterile saline (0.9%) or artificial cerebrospinal fluid (aCSF) for dilution

  • Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)

  • Stereotaxic apparatus

  • Microinjection pump and syringe

  • Guide cannula and dummy cannula

  • Dental cement

  • Surgical instruments

Protocol:

  • Animal Preparation: Anesthetize the rat and mount it in a stereotaxic frame. Shave the scalp and clean with an antiseptic solution.

  • Surgical Procedure: Make a midline incision to expose the skull. Identify bregma and lambda.

  • Cannula Implantation: Based on a rat brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma). Drill a small hole at this location. Lower a guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface) and secure it with dental cement. Insert a dummy cannula to maintain patency.

  • Recovery: Allow the animal to recover for 5-7 days.

  • Injection: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Connect a microinjection syringe filled with the TPMPA solution to an injection cannula.

  • Infusion: Insert the injection cannula into the guide cannula. Infuse the TPMPA solution at a slow rate (e.g., 0.5-1.0 µL/min).

  • Post-Infusion: Leave the injection cannula in place for a minute to prevent backflow, then replace it with the dummy cannula.

ICV_Workflow cluster_surgery Surgical Implantation cluster_injection TPMPA Administration Anesthesia Anesthetize Rat Stereotaxic Mount in Stereotaxic Frame Anesthesia->Stereotaxic Incision Scalp Incision Stereotaxic->Incision Drilling Drill Burr Hole Incision->Drilling Implantation Implant Guide Cannula Drilling->Implantation Cementing Secure with Dental Cement Implantation->Cementing Recovery Recovery Period (5-7 days) Cementing->Recovery Restrain Gently Restrain Animal Recovery->Restrain RemoveDummy Remove Dummy Cannula Restrain->RemoveDummy InsertInjector Insert Injection Cannula RemoveDummy->InsertInjector PrepareSyringe Prepare TPMPA Solution PrepareSyringe->InsertInjector Infuse Infuse TPMPA Solution (e.g., 0.5-1.0 µL/min) InsertInjector->Infuse PostInfuse Wait 1 min, Replace Dummy Infuse->PostInfuse Behavioral Behavioral/Physiological Assessment PostInfuse->Behavioral

Caption: Experimental workflow for intracerebroventricular injection of TPMPA.

4.2. Sub-conjunctival Injection in Guinea Pigs

This method is suitable for studying the effects of TPMPA on the eye.

Materials:

  • TPMPA

  • Sterile saline (0.9%) for dilution

  • Topical anesthetic for the eye

  • 30-gauge needle and syringe

  • Animal restrainer

Protocol:

  • Preparation: Prepare the desired concentration of TPMPA in sterile saline.

  • Animal Handling: Gently restrain the guinea pig.

  • Anesthesia: Apply a drop of topical anesthetic to the eye.

  • Injection: Gently lift the conjunctiva with fine forceps. Insert a 30-gauge needle bevel up under the conjunctiva.

  • Administration: Inject a small volume (e.g., 50-100 µL) of the TPMPA solution. A small bleb should form, indicating successful injection.

  • Post-injection Care: Monitor the animal for any signs of irritation or distress.

Concluding Remarks

TPMPA is a potent and selective tool for the investigation of GABA-C receptor function in animal models. Due to its inability to cross the blood-brain barrier, careful consideration of the administration route is paramount to achieving the desired experimental outcome. The protocols outlined above provide a foundation for the use of TPMPA in neuroscience and ophthalmology research. Further studies are needed to fully characterize its pharmacokinetic and toxicological profiles.

References

Application Notes & Protocols for the Quantification of Phosphine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical techniques for the detection and quantification of phosphine (B1218219) (PH₃) in biological matrices. Phosphine is a highly toxic gas used as a fumigant, and exposure can lead to severe systemic toxicity.[1] Accurate quantification in biological samples is critical for clinical diagnostics, forensic toxicology, and safety assessments in drug development.[1] The primary method for phosphine determination is Headspace Gas Chromatography (HS-GC) due to its high volatility.[1]

Analytical Techniques: An Overview

Headspace Gas Chromatography (HS-GC) is the gold standard for analyzing phosphine in biological samples.[1] This technique separates volatile compounds like phosphine from the non-volatile biological matrix. Typically, the sample is treated with acid to liberate phosphine gas from the matrix and convert its metabolites, such as phosphite (B83602) and hypophosphite, back into phosphine for total phosphine quantification.[1] The liberated gas in the sealed vial's headspace is then injected into the GC system for separation and detection.[1]

Common detectors used with GC for phosphine analysis include:

  • Mass Spectrometry (MS): Provides high selectivity and sensitivity, enabling definitive identification of phosphine based on its mass-to-charge ratio.[1]

  • Nitrogen-Phosphorus Detector (NPD): A highly sensitive detector specific to phosphorus- and nitrogen-containing compounds.

  • Flame Photometric Detector (FPD): A selective detector that is sensitive to phosphorus and sulfur compounds.[1]

For initial screening, a presumptive colorimetric test using silver nitrate (B79036) can be employed.[1]

Quantitative Data Summary

The following table summarizes quantitative data for phosphine detection in various biological samples using HS-GC based methods.

Biological MatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Concentration Range DetectedReference
BloodGC-NPD--21 ng/mL[2]
UrineGC-NPD--5 ng/mL[2]
Gastric LavageGC-NPD--268 ng/mL[2]
Stomach ContentsGC-NPD--264 ng/mL[2]
LiverGC-NPD--30 ng/mL[2]
BloodHS-GC-MS--0.5-34.0 µg/mL[3]
Liver TissueHS-GC-MS--up to 71.0 µg/g[3]
PlasmaGC-MS0.1 µg/mL0.2 µg/mL0.2-8 µg/mL (calibration range)[4]

Experimental Protocols

Protocol 1: Quantification of Phosphine in Blood and Urine by Headspace GC-NPD

This protocol is adapted from a method used for the quantitative analysis of phosphine in various biological samples from fatal poisoning cases.[2]

1. Sample Preparation:

  • Transfer 10 mL of the biological sample (blood or urine) into a headspace vial.[2]

  • Add a small amount of Zinc dust.[2]

  • Add 2 mL of 6 N sulfuric acid to the vial.[2]

  • Immediately crimp-seal the vial.[2]

  • Heat the vial at 70°C in an oven for 30 minutes to facilitate the release of phosphine into the headspace.[2]

2. GC-NPD Analysis:

  • Manually inject 0.5 mL of the headspace gas into the GC-NPD system.[2]

  • GC Column: PLOT column.[2]

  • Analysis Time: The total run time is approximately 2 minutes, with the phosphine peak appearing at around 1.2 minutes.[2]

3. Quantification:

  • Prepare calibrators in the range of 10–500 ng/mL by serial dilution.[2]

  • Run the calibrators concurrently with the samples.[2]

  • Estimate the concentration of phosphine in the samples based on the calibration curve.[2]

Protocol 2: Quantification of Phosphine in Tissue Samples by Headspace GC-MS

This protocol is suitable for the analysis of phosphine in tissue samples, such as the liver.[1]

1. Sample Preparation:

  • Homogenize 1 g of the tissue sample.[1]

  • Place the homogenized tissue into a 20 mL headspace vial.[1]

  • Add 2 mL of 10% sulfuric acid.[1]

  • Immediately seal the vial.[1]

  • Vortex the vial for 30 seconds.[1]

2. Headspace Incubation:

  • Incubate the vial at 80°C for 10 minutes with agitation in a headspace autosampler.[1]

3. GC-MS Analysis:

  • GC System: Agilent 6890 GC or equivalent.[1]

  • Column: Rt-Q-Bond PLOT column (30 m x 0.32 mm x 10 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow of 2.2 mL/min.[1]

  • Injector Temperature: 150°C.[1]

  • Oven Program: Initial temperature of 100°C, hold for 3 minutes, then ramp to 200°C at 20°C/min.

  • MS System: Agilent 5973 Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-350.

  • Quantitation: Use a calibration curve prepared with phosphine standards in a blank matrix or the standard addition method.[1]

Visualizations

General Workflow for Phosphine Analysis

The following diagram outlines the general workflow for the analysis of phosphine in biological samples using Headspace Gas Chromatography.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Biological Sample (Blood, Urine, Tissue) Vial Place in Headspace Vial Sample->Vial Acid Add Sulfuric Acid & Zinc Dust (optional) Vial->Acid Seal Immediately Seal Vial Acid->Seal Vortex Vortex Seal->Vortex Incubate Incubate at Elevated Temperature (e.g., 70-80°C) Vortex->Incubate Inject Inject Headspace Gas Incubate->Inject GC Gas Chromatography (GC) Separation Inject->GC Detect Detection (MS, NPD, or FPD) GC->Detect Quant Quantification Detect->Quant Result Concentration of Phosphine Quant->Result

Caption: General workflow for phosphine analysis in biological samples.

Signaling Pathway of Phosphine-Induced Cellular Toxicity

Phosphine exerts its toxic effects primarily through the disruption of mitochondrial function and the induction of oxidative stress.[1] The following diagram illustrates the key signaling pathways involved.

G cluster_mitochondria Mitochondrion cluster_cell Cellular Effects Phosphine Phosphine (PH₃) ETC Inhibition of Electron Transport Chain (Complex IV) Phosphine->ETC ROS Increased Reactive Oxygen Species (ROS) Phosphine->ROS ATP Decreased ATP Production ETC->ATP Apoptosis Apoptosis / Cell Death ATP->Apoptosis contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPerox Lipid Peroxidation OxidativeStress->LipidPerox ProteinOx Protein Oxidation OxidativeStress->ProteinOx DNA_Damage DNA Damage OxidativeStress->DNA_Damage LipidPerox->Apoptosis ProteinOx->Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of phosphine-induced cellular toxicity.

References

Application Notes and Protocols for 4-TM.P in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-TM.P

This compound, systematically named (E)-4-(2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ylpyrazine-2-carboxylate, is a novel β-ionone-derived ester with demonstrated anti-proliferative and apoptosis-inducing activities. Its mechanism of action involves binding to the minor groove of DNA, which subsequently leads to cell cycle arrest at the G0/G1 phase and triggers programmed cell death. These properties make this compound a valuable tool for cancer research and a lead compound for the discovery of new therapeutic agents with similar mechanisms.

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize new small molecules with similar biological activities.

High-Throughput Screening Campaign Strategy

A typical HTS campaign to discover novel compounds with this compound-like activity would involve a primary screen to identify compounds that inhibit cell proliferation, followed by secondary assays to confirm the mechanism of action, such as DNA binding, apoptosis induction, and cell cycle arrest.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Assays cluster_hit Hit Characterization Primary High-Throughput Cell Proliferation Assay (e.g., MTS Assay in K562 cells) DNA_Binding DNA Minor Groove Binding Assay (e.g., Hoechst 33258 Displacement) Primary->DNA_Binding Active Compounds Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7 Assay) Primary->Apoptosis Active Compounds Cell_Cycle Cell Cycle Analysis (High-Content Imaging) Primary->Cell_Cycle Active Compounds SAR Structure-Activity Relationship (SAR) Studies DNA_Binding->SAR Apoptosis->SAR Cell_Cycle->SAR Apoptosis_Pathway This compound This compound DNA DNA This compound->DNA Binds to Minor Groove G0/G1 Arrest G0/G1 Arrest DNA->G0/G1 Arrest Apoptotic Stimuli Apoptotic Stimuli G0/G1 Arrest->Apoptotic Stimuli Caspase-3/7 Activation Caspase-3/7 Activation Apoptotic Stimuli->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Application Notes and Protocols for 4-Thio-2'-deoxy-5-methyluridine-5'-triphosphate (4-TM.P)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dissolution and storage of 4-Thio-2'-deoxy-5-methyluridine-5'-triphosphate (4-TM.P), a thiolated nucleotide analog. Due to the limited availability of specific data for this compound, this protocol is based on best practices for similar thiolated nucleosides and nucleoside triphosphates. Researchers should treat these as guidelines and perform their own validation for specific applications.

Introduction

4-Thio-2'-deoxy-5-methyluridine-5'-triphosphate (this compound) is a modified nucleoside triphosphate of interest in various molecular biology applications, including its potential use in drug development and as a tool for studying nucleic acid structure and function. Proper handling, dissolution, and storage are critical to maintain its integrity and ensure experimental reproducibility. Thiolated nucleotides can be susceptible to oxidation and degradation, necessitating specific handling procedures.

Data Presentation

The following tables summarize the solubility and storage recommendations for compounds structurally related to this compound, which can serve as a guide for handling this compound.

Table 1: Solubility of Related Thiolated Nucleosides and Nucleotides

CompoundSolventSolubilityReference
4-ThiouridineDimethyl Sulfoxide (DMSO)~10 mg/mL and 257 mg/mL[1][2]
4-ThiouridineDimethylformamide (DMF)~10 mg/mL[1]
4-ThiouridineEthanol~2 mg/mL[1][2]
4-ThiouridinePBS (pH 7.2)~5 mg/mL[1][2]
4-ThiouridineWater20 mg/mL[2]
4-Thio-UTPWaterSolution provided at 100-110 mM[3]

Table 2: Storage and Stability Recommendations for Related Compounds

Compound/Compound ClassFormStorage TemperatureStability NotesReference
4-ThiouridineCrystalline Solid-20°C≥ 4 years[1]
4-ThiouridineAqueous SolutionRoom TemperatureNot recommended for more than one day.[1]
4-Thio-UTPAqueous Solution-20°C12 months. Short-term exposure to ambient temperature is possible.[3]
Thiol-modified DNA on Gold NanoparticlesAqueous SolutionLow TemperatureStore in a neutral or slightly acidic buffer with low salt to avoid dissociation.[4]
Nucleoside TriphosphatesAqueous Solution-20°CMore stable at pH > 7.5.[5]

Experimental Protocols

Protocol 1: Dissolution of this compound

This protocol describes the steps for dissolving lyophilized this compound to prepare a stock solution.

Materials:

  • Lyophilized this compound

  • Nuclease-free water or appropriate buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)

  • Sterile, nuclease-free polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pre-chill: Place the vial of lyophilized this compound and the required volume of nuclease-free water or buffer on ice.

  • Brief Centrifugation: Before opening, centrifuge the vial of this compound briefly to collect all the powder at the bottom of the tube.

  • Reconstitution: Carefully open the vial and add the appropriate volume of cold, nuclease-free water or buffer to achieve the desired stock concentration (e.g., 100 mM). It is recommended to prepare a concentrated stock solution to minimize the volume added to downstream applications.

  • Dissolution: Close the vial tightly and vortex gently for 10-15 seconds to dissolve the powder.

  • Final Centrifugation: Centrifuge the vial briefly to collect the entire solution at the bottom.

  • pH Adjustment (Optional but Recommended): For long-term storage, it is advisable to ensure the pH of the solution is between 7.5 and 8.0. A slightly alkaline pH can improve the stability of nucleoside triphosphates[5]. If using nuclease-free water, consider using a buffer such as Tris-HCl at a final concentration of 10 mM to maintain a stable pH.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free polypropylene tubes. This will minimize freeze-thaw cycles and reduce the risk of contamination.

Protocol 2: Storage of this compound Solutions

This protocol outlines the recommended conditions for short-term and long-term storage of this compound solutions.

Materials:

  • Aliquoted this compound stock solution

  • -20°C freezer

  • -80°C freezer (for long-term storage)

  • Light-blocking storage boxes or aluminum foil

Procedure:

  • Short-Term Storage: For use within a few days, store the aliquots at -20°C.

  • Long-Term Storage: For storage longer than a week, it is recommended to store the aliquots at -80°C.

  • Protection from Light: Thiolated compounds can be light-sensitive. Store the aliquots in a light-blocking box or wrap the tubes in aluminum foil to protect them from light exposure.

  • Avoid Repeated Freeze-Thaw Cycles: Minimize the number of times an aliquot is thawed and refrozen. It is best to use a fresh aliquot for each experiment.

  • Handling Thawed Solutions: When ready to use, thaw an aliquot on ice. Keep the solution on ice throughout the experimental setup. After use, discard any remaining solution in the aliquot. Do not refreeze.

Mandatory Visualizations

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution Process cluster_storage Storage Lyophilized_4TMP Lyophilized this compound Centrifuge_vial Centrifuge Vial Lyophilized_4TMP->Centrifuge_vial Solvent Nuclease-free H2O or Buffer (pH 7.5-8.0) Add_solvent Add Cold Solvent Solvent->Add_solvent Centrifuge_vial->Add_solvent Vortex Vortex Gently Add_solvent->Vortex Centrifuge_solution Centrifuge Solution Vortex->Centrifuge_solution Aliquot Aliquot into Single-Use Tubes Centrifuge_solution->Aliquot Store Store at -20°C (short-term) or -80°C (long-term) Aliquot->Store

Caption: Workflow for dissolving and storing this compound.

Storage_Decision_Tree Start Need to store this compound solution? Duration Storage Duration? Start->Duration ShortTerm Store at -20°C in the dark. Avoid freeze-thaw. Duration->ShortTerm < 1 week LongTerm Store at -80°C in the dark. Use single-use aliquots. Duration->LongTerm > 1 week

Caption: Decision tree for this compound solution storage.

Signaling_Pathway_Placeholder cluster_info Illustrative Use Case cluster_pathway Example: Enzymatic Incorporation info This compound can be incorporated into DNA/RNA for structural or functional studies. Polymerase DNA/RNA Polymerase Product This compound Incorporated Strand Polymerase->Product  + this compound Template Template Strand Template->Polymerase

Caption: Example of this compound use in enzymatic reactions.

References

Application Notes and Protocols: Cellular Imaging with Fluorescently-Labeled 4-TM.P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Four-transmembrane (4-TM) proteins are a diverse class of integral membrane proteins that play crucial roles in a multitude of cellular processes, including cell adhesion, signaling, and trafficking. Prominent members of this family include tetraspanins (e.g., CD9, CD63, CD81), claudins, and occludins.[1] The unique topology of 4-TM proteins, with two extracellular loops and intracellular N- and C-termini, makes them key players in organizing membrane microdomains and mediating protein-protein interactions. Visualizing the localization, dynamics, and interactions of these proteins in living cells is essential for understanding their function in both normal physiology and disease.

Fluorescent labeling and advanced microscopy techniques provide powerful tools to study 4-TM proteins in their native cellular environment.[2][3] This document provides detailed application notes and protocols for the cellular imaging of fluorescently-labeled 4-TM proteins (referred to as 4-TM.P).

Fluorescent Labeling Strategies for 4-TM Proteins

The choice of fluorescent labeling strategy is critical and depends on the specific experimental goals. Key considerations include the size of the tag, brightness, photostability, and the potential for steric hindrance.

1. Genetically Encoded Fluorescent Proteins (FPs): Fusing a 4-TM protein with a fluorescent protein like Green Fluorescent Protein (GFP) or its spectral variants (e.g., mEGFP, mVenus, mCherry) is a common approach for live-cell imaging.[4][5] The FP can be attached to either the N- or C-terminus of the 4-TM protein.[4]

  • Advantages: Allows for visualization of protein expression and localization in real-time in living cells without the need for external labels.[6] A wide variety of colors are available, enabling multicolor imaging.[7]

  • Disadvantages: FPs are relatively large (~25 kD), which can potentially interfere with the normal trafficking, localization, and function of the 4-TM protein.[8]

2. Small Organic Dyes: Small organic fluorophores offer several advantages over FPs, including smaller size, higher brightness, and greater photostability.[9] These dyes can be targeted to the 4-TM protein through various methods:

  • Self-Labeling Tags: Systems like SNAP-tag®, CLIP-tag®, and HaloTag® involve fusing the 4-TM protein to a small enzyme that covalently attaches to a fluorescently labeled substrate.[5][6][10] This allows for precise control over labeling and the use of a wide range of organic dyes.

  • Nanobody-Directed Labeling: Engineered nanobodies that specifically recognize a small epitope (like GFP) fused to the 4-TM protein can be conjugated to bright organic dyes.[11][12] This method provides high labeling specificity and efficiency.

  • Bioorthogonal Labeling: This approach involves the incorporation of a non-canonical amino acid with a unique chemical handle into the 4-TM protein.[3][13] A fluorescent probe with a complementary reactive group can then be specifically attached.

3. Quantum Dots (QDs): QDs are semiconductor nanocrystals that are extremely bright and photostable. While their size can be a limitation for intracellular labeling, they are useful for tracking single molecules on the cell surface.

Cellular Imaging Techniques

A variety of fluorescence microscopy techniques can be employed to study fluorescently-labeled 4-TM proteins.

1. Confocal Laser Scanning Microscopy (CLSM): CLSM provides optical sectioning, which reduces out-of-focus light and improves image contrast. It is a workhorse technique for visualizing the subcellular localization of this compound.

2. Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy excites fluorophores only in a very thin layer (~100 nm) near the coverslip.[14] This makes it ideal for imaging this compound at the plasma membrane with a high signal-to-noise ratio.[14]

3. Super-Resolution Microscopy (SRM): SRM techniques bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale.[2] Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) can reveal the organization of this compound in membrane microdomains and clusters.[8]

4. Förster Resonance Energy Transfer (FRET): FRET is a technique to measure the distance between two fluorophores on the nanometer scale, making it suitable for studying protein-protein interactions.[15][16] By labeling a 4-TM protein and a potential interaction partner with a FRET donor-acceptor pair, their proximity can be quantified.[15][17]

5. Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a fluorophore, which can change upon interaction with another molecule (e.g., in FRET).[15] FRET-FLIM is a robust method for quantifying protein-protein interactions.[15]

Quantitative Data Presentation

The following tables summarize quantitative data from various cellular imaging experiments involving transmembrane proteins.

Table 1: Localization of Membrane Transporter Proteins using LIVE-PAINT

ProteinLocalization at Membrane (%)
Ato360%
Bap270%
Dip567%
Pma182%

Data extracted from a study using a super-resolution imaging technique to quantify the percentage of protein localizations at the cell membrane.[8]

Table 2: Molecular Density and Organization of Talin-1 in Focal Adhesions

ParameterValue
Absolute Molecular Density~600 molecules/μm²
Nearest-Neighbor Distance (5 min)~100 nm
Nearest-Neighbor Distance (16 h)~40 nm

Quantitative single-protein imaging reveals the compaction of talin-1 molecules during the maturation of focal adhesions.[18]

Table 3: FRET Efficiency for a FRET Biosensor

FRET PairFRET Efficiency (E)
CyPet-YPetVaries with conformation

FRET efficiency is calculated to study protein conformation changes. The efficiency depends on the distance and orientation between the donor (CyPet) and acceptor (YPet) fluorophores.[19]

Experimental Protocols

Protocol 1: Live-Cell Imaging of a this compound-GFP Fusion Protein

Objective: To visualize the localization and dynamics of a 4-TM protein fused to GFP in living cells using confocal microscopy.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • Expression plasmid encoding the this compound-GFP fusion protein

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes

  • Confocal laser scanning microscope with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: The day before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Transfection: Transfect the cells with the this compound-GFP plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

  • Imaging Preparation: Shortly before imaging, replace the culture medium with fresh, pre-warmed medium.

  • Microscopy Setup:

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the cells to acclimate for at least 30 minutes.

    • Use a 488 nm laser for excitation of GFP and set the emission detection to 500-550 nm.

    • Use a 63x or 100x oil-immersion objective.

  • Image Acquisition:

    • Locate a cell expressing the this compound-GFP fusion protein.

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire single-plane images or z-stacks to visualize the subcellular localization.

    • For dynamic studies, acquire time-lapse series.

Protocol 2: FRET-FLIM to Detect this compound Interactions

Objective: To determine if a 4-TM protein interacts with a protein of interest (POI) using FRET-FLIM.

Materials:

  • Expression plasmids for this compound fused to a donor fluorophore (e.g., eGFP) and POI fused to an acceptor fluorophore (e.g., mRFP).[15]

  • Cell line and transfection reagents as in Protocol 1.

  • A confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).

Procedure:

  • Sample Preparation: Co-transfect cells with both the donor- and acceptor-fused constructs. As controls, transfect cells with the donor construct alone.

  • Microscopy Setup:

    • Use a pulsed laser line suitable for exciting the donor fluorophore (e.g., 488 nm for eGFP).

    • Set up the TCSPC electronics to record the arrival times of photons.

  • Data Acquisition:

    • Donor-only control: First, image cells expressing only the this compound-eGFP. Measure the fluorescence lifetime of the donor in the absence of the acceptor. This is the reference lifetime (τ_D).

    • FRET sample: Image cells co-expressing both this compound-eGFP and POI-mRFP. Measure the fluorescence lifetime of the donor in the presence of the acceptor (τ_DA).

  • Data Analysis:

    • A decrease in the donor's fluorescence lifetime in the FRET sample (τ_DA < τ_D) indicates that FRET is occurring, and thus the two proteins are in close proximity (≤10 nm).[15]

    • The FRET efficiency (E) can be calculated using the formula: E = 1 - (τ_DA / τ_D).

    • Generate a FLIM image where the color of each pixel represents the fluorescence lifetime, providing a spatial map of the protein-protein interaction.

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane Receptor This compound G_protein G-Protein Receptor->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Extracellular Ligand Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation G cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Seed cells on glass-bottom dish B Transfect with This compound-FP plasmid A->B C Incubate for 24-48 hours B->C D Place dish on microscope stage C->D E Set imaging parameters (laser, filters) D->E F Acquire images E->F G Image processing (e.g., background subtraction) F->G H Quantitative analysis (e.g., colocalization, intensity) G->H I Interpretation of results H->I G cluster_question Biological Question cluster_technique Imaging Technique Q1 Protein Localization? T1 Confocal / TIRF Q1->T1 Q2 Protein Dynamics? T2 Time-lapse Imaging Q2->T2 Q3 Protein Interaction? T3 FRET / FLIM Q3->T3

References

Application Notes and Protocols for In Vivo Imaging with 4-TM.P

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: 4-TM.P (5,10,15,20-tetra(4-methoxyphenyl)porphyrin)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5,10,15,20-tetra(4-methoxyphenyl)porphyrin, hereafter referred to as this compound, is a synthetic porphyrin derivative with intrinsic fluorescent properties. Porphyrins are a class of macrocyclic compounds known for their preferential accumulation in neoplastic tissues, a characteristic that has been leveraged for both photodynamic therapy (PDT) and in vivo imaging. The fluorescence of this compound in the red to near-infrared (NIR) region of the spectrum allows for optical imaging with deeper tissue penetration and reduced autofluorescence compared to probes emitting at shorter wavelengths.

These application notes provide an overview of the properties of this compound, a theoretical framework for its tumor accumulation, and detailed protocols for its application in preclinical in vivo fluorescence imaging studies.

Principle of In Vivo Application: Tumor Targeting

The preferential accumulation of this compound in solid tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect . This is a passive targeting mechanism based on the unique pathophysiology of tumor vasculature.[1][2][3][4]

  • Enhanced Permeability: Rapid and disorganized angiogenesis in tumors leads to the formation of "leaky" blood vessels with large gaps between endothelial cells.[5] These fenestrations allow macromolecules and nanoparticles, which would typically remain in circulation in healthy tissue, to extravasate into the tumor interstitium.[1][2]

  • Impaired Retention: Solid tumors generally lack an efficient lymphatic drainage system.[4] This prevents the clearance of extravasated molecules, leading to their prolonged retention and accumulation within the tumor microenvironment.[1][4]

Mediators such as bradykinin (B550075) and vascular endothelial growth factor (VEGF) can further enhance vascular permeability within the tumor, contributing to the EPR effect.[1][5]

Data Presentation

Photophysical Properties

The photophysical characteristics of this compound and its metallated derivatives are crucial for their application as fluorescent probes. The data presented below are collected from studies in Dimethylformamide (DMF) and methanol.

PropertyThis compound (Free Base)Zn(II)-4-TM.P (Zinc Analog)m-THPP (Related Porphyrin)
Soret Band (λabs) ~418 nm~425 nm419 nm
Q-Bands (λabs) 515, 550, 590, 645 nm555, 595 nm515, 549, 591, 647 nm
Fluorescence Emission (λem) ~650 nm, ~715 nm~610 nm, ~670 nm[6]652 nm, 716 nm
Fluorescence Quantum Yield (ΦF) Not Reported0.049 (Reference Standard)[6]0.096
Singlet Oxygen Quantum Yield (ΦΔ) Not Reported0.73 (Reference Standard)[6]0.65
Solvent DMFDMF[6]Methanol[7][8]

Note: Data for m-THPP (5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin) is included to provide context for a structurally similar porphyrin.[7][8]

In Vivo Biodistribution

Due to the limited availability of comprehensive in vivo fluorescence imaging data for this compound, the following table presents representative biodistribution data from a study on Oxdime , a fluorescent porphyrin dimer, in mice bearing B16-F10 melanoma xenografts.[9] This data illustrates the typical pharmacokinetic profile of a porphyrin-based agent, showing initial distribution, clearance, and tumor accumulation.

Organ/Tissue3 hours post-injection12 hours post-injection24 hours post-injection
Tumor HighPeak Moderate
Liver HighHighModerate
Kidney ModerateModerateLow
Heart LowLowLow
Plasma Peak HighLow

Data Interpretation: The fluorescence signal peaked in the plasma and tumor between 3 and 12 hours post-injection.[9] Significant accumulation was observed in the tumor, liver, and kidneys, which are common for clearance pathways.[9] This time-course data is critical for determining the optimal imaging window to achieve the best signal-to-background ratio.

Experimental Protocols

This section provides detailed protocols for a typical in vivo fluorescence imaging experiment using a porphyrin-based agent like this compound in a subcutaneous tumor mouse model.

Probe Preparation and Formulation
  • Reconstitution: Aseptically add sterile vehicle (e.g., a mixture of DMSO, Cremophor EL, and PBS) to the lyophilized this compound powder to achieve a desired stock concentration (e.g., 5 mg/mL).

  • Solubilization: Vortex thoroughly and sonicate briefly if necessary to ensure complete dissolution.

  • Dosing Solution: On the day of the experiment, dilute the stock solution with sterile PBS to the final injection concentration (e.g., 1-5 mg/kg body weight). The final volume for intravenous injection should be approximately 100-200 µL for a 25g mouse.[10]

    • Note: The final concentration of DMSO or other solvents should be kept to a minimum (<5% of total volume) to avoid toxicity.

Animal Handling and Preparation
  • Animal Model: Athymic nude mice (nu/nu) are recommended to avoid light scattering and absorption by fur.[11] If using haired mice, the area to be imaged must be carefully shaved and/or treated with a chemical depilatory 24 hours prior to imaging.[12]

  • Diet: For at least one week prior to imaging, animals should be switched to a low-fluorescence or purified diet to minimize autofluorescence from chlorophyll (B73375) in standard chow.[11]

  • Tumor Induction: Subcutaneously implant tumor cells (e.g., 1x106 cells in 100 µL of PBS/Matrigel) into the flank of the mouse. Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging.

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) delivered via a precision vaporizer.[10] Confirm proper anesthetic depth by toe-pinch reflex before proceeding.

Probe Administration (Intravenous Injection)
  • Restraint and Warming: Place the anesthetized mouse on a heated stage. Gently warm the tail using a heat lamp or warm compress to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, perform a bolus injection of the prepared this compound solution into one of the lateral tail veins.[13] Inject slowly and observe for any swelling that would indicate a failed injection.[14]

  • Timing: Record the exact time of injection to ensure accurate timing for subsequent imaging.

In Vivo Fluorescence Imaging Procedure

This protocol is based on the use of an IVIS® or similar whole-body optical imaging system.

  • System Initialization: Turn on the imaging system and initialize the software. Ensure the CCD camera is cooled to its optimal operating temperature (e.g., -90°C) and the animal stage is heated to 37°C.[12][15]

  • Animal Placement: Place the anesthetized mouse in the supine or prone position on the stage inside the imaging chamber.[16] Use the nose cone to maintain anesthesia throughout the imaging session.[10]

  • Image Acquisition:

    • Photographic Image: Acquire a grayscale photographic image for anatomical reference.

    • Fluorescence Image:

      • Excitation/Emission Filters: Select appropriate filters based on the photophysical properties of this compound. For red-emitting porphyrins, an excitation filter around 590-620 nm and an emission filter around 660-720 nm may be a good starting point.

      • Acquisition Settings: Set the exposure time (can range from 0.5 to 60 seconds), binning, and f/stop. Use the system's auto-exposure feature initially to determine optimal settings that provide a high signal without saturation.[16]

      • Field of View (FOV): Adjust the FOV to capture the entire animal or the specific region of interest.

  • Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours) to determine the optimal imaging window where tumor-to-background contrast is maximized.[9]

Data Analysis and Ex Vivo Confirmation
  • Region of Interest (ROI) Analysis: Using the system's analysis software, draw ROIs around the tumor and a contralateral, non-tumor-bearing area (for background).[15]

  • Quantification: Quantify the fluorescence signal within each ROI. The data is typically expressed as average radiance (photons/s/cm²/sr) or total flux (photons/s).

  • Ex Vivo Imaging: At the final time point, euthanize the mouse according to institutional guidelines. Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).[16]

  • Organ Imaging: Arrange the excised organs in the imaging chamber and acquire a final fluorescence image. This will confirm the in vivo signal localization and provide a more sensitive measure of probe distribution.[16]

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Mechanism: Enhanced Permeability and Retention (EPR) Effect cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Healthy Tissue 4TMP This compound in Bloodstream Vessel Leaky Tumor Vasculature 4TMP->Vessel Extravasation NVessel Normal Vasculature (Tight Junctions) 4TMP->NVessel Interstitium Tumor Interstitium 4TMP_accumulated Accumulated this compound Interstitium->4TMP_accumulated Retention Lymphatic Poor Lymphatic Drainage 4TMP_accumulated->Lymphatic Reduced Clearance NLymphatic Functional Lymphatics NVessel->NLymphatic

Caption: Passive accumulation of this compound in tumors via the EPR effect.

Experimental Workflow

Experimental Workflow: In Vivo Fluorescence Imaging cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A1 Tumor Model Preparation (Nude Mouse) B1 Anesthetize Mouse A1->B1 A2 This compound Probe Formulation B2 Intravenous Injection of this compound A2->B2 B1->B2 B3 Longitudinal Imaging (e.g., 1, 6, 12, 24h) B2->B3 C1 In Vivo Image Analysis (ROI Quantification) B3->C1 C2 Euthanasia & Organ Dissection C1->C2 C3 Ex Vivo Organ Imaging & Biodistribution C2->C3

Caption: Workflow for in vivo imaging with a fluorescent probe.

References

Troubleshooting & Optimization

4-TM.P Experimental Artifacts: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and resolve common experimental artifacts encountered when working with the 4-transmembrane protein, 4-TM.P.

Frequently Asked Questions (FAQs)

Q1: My this compound protein is not expressing or shows very low expression levels in my cell line. What are the possible causes and solutions?

A1: Low or no expression of this compound can be due to several factors, ranging from the expression vector to the host cell line's characteristics. Common issues include codon usage incompatibility, toxicity of the protein at high concentrations, or rapid degradation.

Troubleshooting Steps:

  • Codon Optimization: Ensure the coding sequence of this compound is optimized for the expression system you are using (e.g., human, E. coli).

  • Promoter Strength: If using an inducible promoter, try titrating the inducer concentration to find an optimal level that allows for sufficient expression without causing cellular stress.

  • Cell Line Selection: Some cell lines may not be suitable for expressing certain transmembrane proteins. Consider testing different cell lines.

  • Proteasome/Lysosome Inhibition: To check if the protein is being rapidly degraded, you can treat the cells with proteasome inhibitors (e.g., MG132) or lysosome inhibitors (e.g., chloroquine) prior to lysis and analysis.

Q2: I'm observing a band at an unexpected molecular weight for this compound on my Western blot. What could this be?

A2: Unexpected band sizes on a Western blot are a common issue when working with transmembrane proteins. This can be due to post-translational modifications, protein dimerization or aggregation, or incomplete denaturation.

Troubleshooting Flowchart:

A Unexpected Band Size for this compound B Higher Molecular Weight? A->B C Lower Molecular Weight? A->C D Post-Translational Modifications (e.g., Glycosylation, Phosphorylation) B->D E Dimerization/Aggregation B->E G Incomplete Denaturation B->G F Degradation Products C->F H Splice Variants C->H I Treat with PNGase F (for N-linked glycosylation) or Phosphatase D->I J Increase SDS and DTT/BME concentration in loading buffer. Boil samples longer. E->J K Use fresh protease inhibitors during sample preparation. F->K G->J L Check database for known isoforms or perform RT-PCR. H->L

Caption: Troubleshooting unexpected Western blot bands.

Q3: My immunofluorescence staining shows this compound localized in intracellular compartments instead of the plasma membrane. How can I fix this?

A3: Incorrect localization of this compound can be an artifact of overexpression, where the cellular machinery for protein trafficking becomes saturated, leading to accumulation in the endoplasmic reticulum (ER) or Golgi apparatus. It could also indicate that the protein is misfolded.

Troubleshooting Steps:

  • Reduce Plasmid Concentration: Use less plasmid during transfection to lower the expression level.

  • Time-Course Analysis: Perform a time-course experiment to see if the protein is initially at the plasma membrane and then becomes internalized over time.

  • Use a Weaker Promoter: If possible, switch to an expression vector with a weaker promoter.

  • Co-stain with Organelle Markers: Use markers for the ER (e.g., Calnexin) and Golgi (e.g., GM130) to confirm where the protein is being retained.

Troubleshooting Guides

Issue 1: High Background in Co-Immunoprecipitation (Co-IP) Assays

High background in Co-IP experiments with this compound can obscure true protein-protein interactions. This is often due to non-specific binding to the beads or antibody.

Experimental Workflow to Reduce Background:

start Start: High Co-IP Background preclear Pre-clear lysate with beads (without antibody) start->preclear wash Increase number and stringency of washes preclear->wash blocking Add blocking agents (e.g., BSA, salmon sperm DNA) wash->blocking antibody Titrate antibody concentration blocking->antibody beads Switch bead type (e.g., Protein A to Protein G) antibody->beads end End: Optimized Co-IP beads->end

Caption: Workflow for optimizing Co-IP experiments.

Table 1: Comparison of Co-IP Wash Buffers

Buffer ComponentStandard BufferHigh Stringency Buffer
Tris-HCl (pH 7.4) 50 mM50 mM
NaCl 150 mM300-500 mM
EDTA 1 mM1 mM
Detergent 0.5% NP-401% Triton X-100
Protease Inhibitors 1x1x
Issue 2: Inconsistent Results in this compound Mediated Signaling Assays

Activation of signaling pathways downstream of this compound can be variable. This may be due to differences in cell confluence, passage number, or ligand stability.

Hypothetical Signaling Pathway for this compound:

Ligand Ligand This compound This compound Ligand->this compound G_Protein G-Protein This compound->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Proposed G-protein coupled signaling pathway for this compound.

Protocol: cAMP Assay for this compound Activation

  • Cell Seeding: Seed HEK293 cells stably expressing this compound in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to attach overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 4-6 hours.

  • Ligand Stimulation: Prepare a serial dilution of the this compound ligand. Add the ligand to the cells and incubate for 30 minutes at 37°C. Include a vehicle-only control.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP competition ELISA.

  • Data Analysis: Read the absorbance on a plate reader and calculate the concentration of cAMP for each condition.

Table 2: Effect of Cell Confluence on cAMP Signal

Cell ConfluenceBasal cAMP (nM)Ligand-Stimulated cAMP (nM)Fold Change
50-60% 2.5 ± 0.310.2 ± 1.14.1
70-80% 4.1 ± 0.525.8 ± 2.36.3
90-100% 8.9 ± 0.915.1 ± 1.51.7

Data are represented as mean ± standard deviation.

This table illustrates the importance of maintaining a consistent cell confluence (70-80% is optimal in this hypothetical case) to obtain robust and reproducible results in the signaling assay.

Technical Support Center: Enhancing the Stability of 4-TM.P in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-TM.P. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound in solution is influenced by a combination of environmental and chemical factors. Key factors include:

  • pH: this compound may be susceptible to acid or base-catalyzed hydrolysis. Many organic molecules exhibit optimal stability within a specific pH range, typically between pH 4 and 8.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions such as oxidation, reduction, and hydrolysis.[1][2][3]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the cleavage of chemical bonds and the formation of degradation products.[2][4]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidative degradation of this compound.[4][5][6] This is a common degradation pathway for many organic molecules.

  • Solvent Composition: The choice of solvent can significantly impact the stability of this compound. Factors such as polarity, proticity, and the presence of impurities can influence degradation rates.[1]

  • Container and Closure System: The material of the storage container and its closure can affect stability. For instance, some plastics may leach substances into the solution or allow for the ingress of oxygen or moisture.[2][3]

Q2: What are the initial signs of this compound degradation in my solution?

Visual inspection and analytical techniques can help identify degradation. Common signs include:

  • A change in the color or clarity of the solution.

  • The formation of precipitates.

  • A decrease in the expected biological activity or potency.

  • The appearance of new peaks or a decrease in the main peak area in chromatographic analyses (e.g., HPLC, LC-MS).

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

For optimal stability of your this compound stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, degassed solvents. If possible, use a solvent in which this compound has demonstrated stability.

  • pH Control: If preparing aqueous solutions, use a buffer system to maintain the pH within the optimal stability range for this compound.

  • Temperature: Store stock solutions at the lowest practical temperature to slow down degradation. For short-term storage, refrigeration (2-8 °C) is often suitable. For long-term storage, freezing (-20 °C or -80 °C) is recommended. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

  • Inert Atmosphere: For highly oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Activity or Precipitation Observed in Solution

If you are observing a rapid loss of biological activity or the formation of a precipitate, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Action
Suboptimal pH Determine the optimal pH for this compound stability by conducting a pH stability study. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration of this compound over time using a stability-indicating method like HPLC.
Temperature-Induced Degradation Minimize the time that solutions are kept at room temperature or elevated temperatures. Prepare solutions on ice and store them immediately at the recommended temperature.
Low Solubility The compound may be precipitating out of solution. Try using a co-solvent (e.g., DMSO, ethanol) or adjusting the pH to improve solubility. Ensure the concentration is not above the solubility limit in the chosen solvent system.
Oxidative Degradation Degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) before preparing your solution. Consider adding an antioxidant, such as L-ascorbic acid or sodium sulfite, if compatible with your experimental system.[5]
Photodegradation Protect your solution from light at all times by working in a dimly lit area and using light-blocking containers.

Experimental Protocol: Preliminary pH Stability Assessment

This protocol outlines a basic experiment to determine the effect of pH on the stability of this compound.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C for an accelerated study or room temperature).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each pH to determine the pH at which the compound is most stable.

Visualization of Stability Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the instability of this compound in solution.

Caption: A flowchart for troubleshooting this compound instability.

Issue 2: Inconsistent Results Between Experiments

Inconsistent results can often be traced back to the handling and storage of this compound solutions.

Potential Causes and Solutions

Potential CauseRecommended Action
Inconsistent Solution Preparation Develop and strictly follow a standard operating procedure (SOP) for the preparation of all this compound solutions. This should include the source and purity of the solvent, the weighing and dissolution procedure, and the final concentration.
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes before freezing. This prevents the degradation that can occur with repeated temperature cycling.
Age of Solution The stability of this compound in solution may decrease over time. Prepare fresh solutions for critical experiments. If storing solutions, establish a "use by" date based on stability data.
Container Adsorption This compound may adsorb to the surface of certain types of containers. Consider using low-adsorption microcentrifuge tubes or silanized glass vials.

Experimental Protocol: Freeze-Thaw Stability Study

This protocol is designed to assess the stability of this compound to repeated freeze-thaw cycles.

  • Prepare Solution: Prepare a solution of this compound in the desired solvent and buffer system.

  • Aliquot: Dispense the solution into multiple small-volume aliquots in the intended storage container.

  • Initial Analysis (Cycle 0): Immediately analyze three of the aliquots to determine the initial concentration of this compound.

  • Freeze-Thaw Cycles: Store the remaining aliquots at the intended freezing temperature (e.g., -20 °C or -80 °C) for at least 12 hours. Thaw the aliquots to room temperature. This constitutes one freeze-thaw cycle.

  • Post-Cycle Analysis: After 1, 3, and 5 freeze-thaw cycles, analyze a set of three aliquots for the concentration of this compound.

  • Data Comparison: Compare the concentration of this compound after each freeze-thaw cycle to the initial concentration. A significant decrease indicates instability to freeze-thaw cycling.

Visualization of Degradation Pathways

Understanding potential degradation pathways is crucial for developing strategies to enhance stability. The following diagram illustrates a generalized degradation pathway for a hypothetical molecule like this compound, which may undergo hydrolysis and oxidation.

Degradation_Pathways Parent This compound (Active Compound) Hydrolysis_Product Hydrolysis Product(s) Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product Oxidation Product(s) Parent->Oxidation_Product Oxidation (O₂, Oxidizing Agents) Degradation Loss of Activity Hydrolysis_Product->Degradation Oxidation_Product->Degradation

Caption: Potential degradation pathways for this compound.

By systematically addressing the factors outlined in this guide and employing the suggested experimental protocols, researchers can significantly improve the stability of this compound in solution, leading to more reliable and reproducible experimental outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, experiments involving 4-transmembrane proteins (4-TM.Ps) present a unique set of challenges. From expression and purification to functional and structural analysis, the hydrophobic nature and complex structure of these proteins demand specialized techniques and careful optimization. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered in 4-TM.P-related experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in expressing and purifying 4-TM.Ps?

The primary challenges in producing and isolating 4-TM.Ps stem from their hydrophobic transmembrane domains, which can lead to low expression yields, protein misfolding, and aggregation when removed from their native lipid environment.[1] Key difficulties include:

  • Low Expression Levels: 4-TM.Ps are often expressed at lower levels compared to soluble proteins.[2][3]

  • Misfolding and Aggregation: The hydrophobic regions of these proteins tend to aggregate in aqueous environments, leading to non-functional proteins.[1][4]

  • Toxicity to Host Cells: Overexpression of membrane proteins can be toxic to the expression host, further limiting yields.[1]

  • Instability During Purification: Once extracted from the cell membrane using detergents, 4-TM.Ps can be unstable and lose their native conformation and activity.[2][5]

Q2: How can I improve the expression and stability of my this compound?

Several strategies can be employed to enhance the expression and stability of 4-TM.Ps:

  • Choice of Expression System: Mammalian (like HEK293) and insect cell systems are often preferred for eukaryotic 4-TM.Ps as they provide the necessary machinery for proper folding and post-translational modifications.[3][6][7]

  • Fusion Tags: Fusing a soluble and stable protein, such as Maltose-Binding Protein (MBP) or superfolder Green Fluorescent Protein (sfGFP), to the N- or C-terminus of the this compound can significantly improve its expression, solubility, and stability.[8][9] sfGFP fusion also allows for monitoring of protein expression and integrity throughout the purification process.[8]

  • Termini Restraining: This technique involves fusing the N- and C-termini of the membrane protein to a self-assembling protein coupler, which can stabilize the folded state.[10]

  • Codon Optimization: Optimizing the gene sequence for the chosen expression host can enhance translation efficiency and protein yield.[7]

Q3: What are the critical considerations for solubilizing and purifying 4-TM.Ps?

The selection of an appropriate detergent is crucial for extracting the this compound from the membrane while maintaining its structural integrity.

  • Detergent Screening: It is essential to screen a variety of detergents to find one that effectively solubilizes the protein without denaturing it.[2] The choice of detergent can impact the stability and function of the purified protein.[2]

  • Lipid-Based Stabilization: Reconstituting the purified protein into membrane-mimicking environments like liposomes or nanodiscs can help maintain its native conformation and function.[9][11]

  • Purification Additives: The inclusion of additives such as glycerol, specific lipids, or ligands in the purification buffers can enhance protein stability.[4]

Troubleshooting Guides

Problem 1: Low Protein Yield

Symptoms:

  • Faint or no band corresponding to the target protein on a Western blot of cell lysate.

  • Low protein concentration after purification.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Expression System If using a bacterial system, consider switching to a eukaryotic system like insect or mammalian cells, which are better suited for complex membrane proteins.[3][7]
Codon Usage Mismatch Synthesize a codon-optimized gene for your specific expression host to improve translation efficiency.[7]
Protein Instability/Degradation Add protease inhibitors during cell lysis and purification. Consider fusing a stabilizing partner like MBP or sfGFP.[8][9]
Host Cell Toxicity Lower the induction temperature and/or the concentration of the inducing agent to reduce the rate of protein expression.
Problem 2: Protein Aggregation During Purification

Symptoms:

  • Precipitation of the protein after detergent solubilization or during chromatography.

  • Appearance of high molecular weight aggregates on a size-exclusion chromatography (SEC) profile.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Detergent Screen a panel of detergents to identify one that maintains the protein in a monodisperse state. Start with milder, non-ionic detergents.[2]
Insufficient Detergent Concentration Ensure the detergent concentration is above its critical micelle concentration (CMC) throughout the purification process.
Hydrophobic Interactions Increase the ionic strength of the buffers (e.g., add 150-500 mM NaCl) to minimize non-specific hydrophobic interactions.
Lack of a Native-like Environment Reconstitute the purified protein into liposomes or nanodiscs to provide a more stable, lipidic environment.[9][11]
Problem 3: Loss of Protein Activity in Functional Assays

Symptoms:

  • The purified and reconstituted this compound shows no or significantly reduced activity compared to its expected function in vivo.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incorrect Protein Folding Ensure the expression and purification conditions are optimized to promote proper folding. The choice of expression system is critical here.[6]
Denaturation by Detergent The detergent used for purification may have denatured the protein. Screen for a milder detergent or use detergent-free methods like SMALPs (styrene-maleic acid lipid particles).[11]
Inappropriate Lipid Environment The lipid composition of the liposomes or nanodiscs is critical for the function of many membrane proteins.[12] Experiment with different lipid compositions to mimic the native membrane environment.[12]
Assay Conditions Optimize assay parameters such as pH, temperature, and ionic strength. Ensure any necessary co-factors or ligands are present.[13]

Experimental Protocols & Visualizations

General Workflow for this compound Expression and Purification

The following diagram outlines a typical workflow for producing and purifying a this compound, highlighting key decision points and potential challenges.

G cluster_expression Protein Expression cluster_purification Purification cluster_characterization Characterization & Assay Gene Synthesis & Codon Optimization Gene Synthesis & Codon Optimization Vector Construction Vector Construction Gene Synthesis & Codon Optimization->Vector Construction Insert into appropriate vector Host Cell Transfection/Transformation Host Cell Transfection/Transformation Vector Construction->Host Cell Transfection/Transformation Select optimal expression system Expression & Harvest Expression & Harvest Host Cell Transfection/Transformation->Expression & Harvest Optimize induction conditions Low Yield Low Yield Host Cell Transfection/Transformation->Low Yield Cell Lysis Cell Lysis Expression & Harvest->Cell Lysis Membrane Solubilization Membrane Solubilization Cell Lysis->Membrane Solubilization Detergent Screening Affinity Chromatography Affinity Chromatography Membrane Solubilization->Affinity Chromatography e.g., His-tag, Strep-tag Aggregation Aggregation Membrane Solubilization->Aggregation Size Exclusion Chromatography (SEC) Size Exclusion Chromatography (SEC) Affinity Chromatography->Size Exclusion Chromatography (SEC) Assess oligomeric state Reconstitution Into Liposomes or Nanodiscs Size Exclusion Chromatography (SEC)->Reconstitution Functional Assay Assess activity Reconstitution->Functional Assay Structural Studies e.g., Cryo-EM, Crystallography Reconstitution->Structural Studies Inactivity Inactivity Functional Assay->Inactivity

Caption: A generalized workflow for the expression, purification, and characterization of 4-TM.Ps.

Signaling Pathway Example: G-Protein Coupled Receptor (GPCR) Activation

Many 4-TM.Ps are involved in signal transduction. GPCRs, which have seven transmembrane domains but share similar experimental challenges, provide a good model for understanding signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (this compound model) Inactive G_Protein G-Protein (αβγ) GPCR:f0->G_Protein:f0 Activation & GDP/GTP Exchange Effector Effector Protein G_Protein:f0->Effector Gα activation Ligand Ligand Ligand->GPCR:f0 Binding Second_Messenger Second Messenger Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Amplification

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Technical Support Center: Refining 4-TM.P Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "4-TM.P" is ambiguous and does not correspond to a clearly identifiable therapeutic agent or experimental compound in the public domain. Our search has yielded several potential interpretations, none of which can be definitively confirmed as the subject of your request. These possibilities include:

  • A non-standard abbreviation for a four-transmembrane protein .

  • A typographical error for Trimethoprim (TMP) , a common antibiotic.

  • An abbreviation for threo-4-Methylmethylphenidate (4-MeTMP) , a stimulant compound.

  • A specific but not widely documented chemical compound, such as P,P,P′,P′-tetraisopropyl(1,4-phenylenebis(hydroxymethylene))bis(phosphonate) .

Without a precise identification of the "this compound" molecule, we are unable to provide a specific and accurate technical support center with troubleshooting guides, experimental protocols, and signaling pathways as requested.

To enable us to fulfill your request, please provide the full name of the compound or protein, its class, or any other relevant identifying information.

The following content is a generalized template demonstrating the format and type of information that would be provided if a specific agent were identified. This is for illustrative purposes only and is not applicable to any specific real-world compound.

Frequently Asked Questions (FAQs) - [Template]

This section would address common issues encountered during experimentation with a specific compound.

Question Answer
General Handling
What is the recommended solvent for reconstituting [Compound Name]?[Compound Name] is typically reconstituted in DMSO to create a stock solution. For final experimental concentrations, further dilution in aqueous buffers is recommended. Always refer to the product datasheet for specific solubility information.
How should I store the reconstituted stock solution of [Compound Name]?Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Experimental Design
What is a typical starting concentration range for in vitro experiments?A common starting point for in vitro cell-based assays is between 1 µM and 10 µM. However, the optimal concentration is cell-line and assay-dependent and should be determined empirically through a dose-response experiment.
How long should I treat my cells with [Compound Name]?Treatment duration can vary from a few hours to several days depending on the biological question. For signaling pathway analysis, shorter time points (e.g., 30 minutes to 6 hours) are often used. For assays measuring cell viability or proliferation, longer incubations (e.g., 24 to 72 hours) may be necessary.

Troubleshooting Guides - [Template]

This section would provide step-by-step guidance for resolving specific experimental problems.

Issue 1: Inconsistent or No Biological Activity Observed
Potential Cause Troubleshooting Step
Compound Degradation 1. Ensure the compound has been stored correctly and has not undergone excessive freeze-thaw cycles. 2. Prepare fresh dilutions from a new stock aliquot. 3. Verify the age of the solid compound and consider ordering a fresh batch.
Incorrect Concentration 1. Double-check all dilution calculations. 2. Perform a dose-response curve to ensure the concentrations used are within the active range.
Cell Line Insensitivity 1. Confirm that the target of [Compound Name] is expressed in your cell line of choice. 2. Research literature to see if your cell line is known to be responsive to this class of compound. 3. Consider testing a different, more sensitive cell line as a positive control.
Assay Interference 1. Run a vehicle-only control to ensure the solvent (e.g., DMSO) is not affecting the assay readout. 2. Test for direct compound interference with the assay components (e.g., fluorescence quenching).
Issue 2: High Cellular Toxicity or Off-Target Effects
Potential Cause Troubleshooting Step
Concentration Too High 1. Perform a cytotoxicity assay (e.g., LDH release or Annexin V staining) to determine the toxic concentration range. 2. Lower the treatment concentration to a non-toxic level that still elicits the desired biological effect.
Prolonged Treatment Duration 1. Conduct a time-course experiment to identify the optimal treatment duration that minimizes toxicity while achieving the desired outcome.
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5%).

Experimental Protocols - [Template]

This section would offer detailed methodologies for key experiments.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [Compound Name] in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Signaling Pathways and Workflows - [Template]

This section would feature diagrams to visualize complex processes.

G cluster_0 General Troubleshooting Workflow Start Experiment Fails Check_Reagents Check Reagent Concentration & Age Start->Check_Reagents Check_Protocol Review Protocol for Errors Start->Check_Protocol Positive_Control Run Positive Control Check_Reagents->Positive_Control Check_Protocol->Positive_Control Negative_Control Run Negative Control Positive_Control->Negative_Control Analyze_Results Analyze Control Results Negative_Control->Analyze_Results Identify_Issue Identify Source of Error Analyze_Results->Identify_Issue Identify_Issue->Start Issue Not Found (Re-evaluate) Optimize Optimize Protocol (e.g., concentration, time) Identify_Issue->Optimize Issue Found Success Experiment Successful Optimize->Success

Caption: A generalized workflow for troubleshooting failed experiments.

G cluster_1 Hypothetical Signaling Pathway for [Compound Name] Compound [Compound Name] Receptor Target Receptor (e.g., GPCR) Compound->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response Inhibitor->Kinase_A Inhibits

Caption: A hypothetical signaling cascade modulated by a fictional compound.

Technical Support Center: Addressing Off-Target Effects of 4-TM.P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-TM.P, a novel kinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary target is the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation, differentiation, and survival. By binding to the ATP-binding site of EGFR, this compound prevents its phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

Q2: What are the known off-target effects of this compound?

A2: While designed for selectivity, this compound can interact with other kinases, particularly those with a high degree of similarity in their ATP-binding sites.[1][2] The most commonly observed off-target effects involve inhibition of other receptor tyrosine kinases like VEGFR and PDGFR, as well as some non-receptor tyrosine kinases like members of the Src family.[3] Inhibition of these off-target kinases can lead to unintended biological consequences.[4]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate data interpretation.[4] Here are some key strategies:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. This minimizes the engagement of lower-affinity off-target kinases.

  • Use appropriate controls: Include a structurally related but inactive control compound, as well as a chemically distinct inhibitor of the same target, to differentiate on-target from off-target effects.

  • Cell line selection: Use cell lines with a well-characterized kinome to better predict potential off-targets.

  • Confirm with non-pharmacological methods: Use techniques like siRNA or CRISPR/Cas9 to knock down the target protein and confirm that the observed phenotype is not due to off-target effects of the small molecule inhibitor.[5][6]

Q4: Are there any known resistance mechanisms to this compound?

A4: Similar to other kinase inhibitors, resistance to this compound can develop.[3] The most common mechanism is the acquisition of mutations in the gatekeeper residue of the EGFR kinase domain, such as the T790M mutation, which can reduce the binding affinity of this compound.[3]

Troubleshooting Guides

Problem 1: Unexpected Cell Toxicity

Q: I am observing significant cell death at concentrations of this compound that should be selective for the primary target. What could be the cause?

A: This is a common issue that can arise from off-target kinase inhibition.

Troubleshooting Steps:

  • Confirm On-Target Potency: First, confirm the IC50 of this compound for its intended target (EGFR) in your specific cell line using a target engagement assay or by measuring the phosphorylation of a direct downstream substrate.

  • Assess Off-Target Kinase Inhibition: Perform a kinase profiling screen to identify other kinases that are inhibited by this compound at the concentrations you are using.[2][7]

  • Evaluate Off-Target Mediated Toxicity: Once potential off-target kinases are identified, use siRNA or a more specific inhibitor for those kinases to see if you can replicate the observed toxicity.

  • Cell Viability Assay: Conduct a dose-response cell viability assay (e.g., MTS or CellTiter-Glo) comparing the effects of this compound with a more selective EGFR inhibitor and an inhibitor of a suspected off-target kinase.

Problem 2: Unexplained Signaling Pathway Modulation

Q: My western blot analysis shows modulation of a signaling pathway that is not known to be downstream of EGFR. How can I determine if this is an off-target effect of this compound?

A: This suggests that this compound may be inhibiting an upstream kinase in that alternative pathway.

Troubleshooting Steps:

  • Pathway Analysis: Use bioinformatics tools to identify potential kinases that could be responsible for the observed signaling changes.

  • In Vitro Kinase Assays: Perform in vitro kinase assays with recombinant kinases identified in the pathway analysis to see if they are directly inhibited by this compound.

  • Orthogonal Approaches: Use a structurally and mechanistically different EGFR inhibitor. If the alternative pathway is still affected, the effect is likely not mediated by EGFR.

  • Rescue Experiments: If a specific off-target kinase is suspected, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)Fold Selectivity vs. EGFR
EGFR (On-Target) 10 1
VEGFR225025
PDGFRβ50050
Src80080
Abl1200120

Table 2: On-Target vs. Off-Target Cellular Activity

AssayCell LineOn-Target Effect (IC50, nM)Off-Target Effect (IC50, nM)
EGFR PhosphorylationA43115N/A
HUVEC Tube Formation (VEGFR2)HUVECN/A300
Cell ProliferationA43120>1000
CytotoxicityHUVEC>1000500

Experimental Protocols

Protocol 1: Western Blot for On- and Off-Target Pathway Activation
  • Cell Treatment: Plate cells (e.g., A431 for on-target, HUVEC for off-target) and allow them to adhere overnight. Treat with a dose range of this compound for the desired time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., p-EGFR, p-ERK, p-Akt for on-target; p-VEGFR2, p-Src for off-target).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and a chemiluminescence imager.

Protocol 2: Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Addition: Treat cells with a serial dilution of this compound and control compounds for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

Visualizations

cluster_on_target On-Target Pathway (EGFR) cluster_off_target Off-Target Pathway (VEGFR) EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis FourTMP This compound FourTMP->EGFR Inhibits FourTMP->VEGFR Inhibits (Off-target)

Caption: On-target and off-target signaling pathways of this compound.

start Unexpected Phenotype Observed (e.g., toxicity, pathway modulation) confirm_on_target Confirm On-Target Engagement (e.g., p-EGFR Western Blot) start->confirm_on_target is_on_target Is on-target effect confirmed? confirm_on_target->is_on_target dose_response Perform Detailed Dose-Response (Cell Viability, Target Phosphorylation) kinase_profile Kinase Profiling Screen (Identify potential off-targets) dose_response->kinase_profile is_off_target Are off-targets identified? kinase_profile->is_off_target validate_off_target Validate Off-Target (siRNA, specific inhibitors) off_target_validated Does validation confirm off-target phenotype? validate_off_target->off_target_validated is_on_target->dose_response Yes conclusion_unknown Phenotype mechanism is unknown is_on_target->conclusion_unknown No is_off_target->validate_off_target Yes conclusion_on_target Phenotype is likely on-target mediated is_off_target->conclusion_on_target No off_target_validated->conclusion_on_target No conclusion_off_target Phenotype is off-target mediated off_target_validated->conclusion_off_target Yes

Caption: Experimental workflow for identifying off-target effects.

cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Observed Effect on_target On-Target Effect issue->on_target off_target Off-Target Effect issue->off_target experimental_artifact Experimental Artifact issue->experimental_artifact solution_on_target Use orthogonal tool (siRNA/CRISPR) Validate with different selective inhibitor on_target->solution_on_target solution_off_target Kinase profiling Validate with specific inhibitor for off-target off_target->solution_off_target solution_artifact Check reagents and protocol Repeat experiment with proper controls experimental_artifact->solution_artifact

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Managing 4-TM.P-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize 4-TM.P-induced cytotoxicity in experimental settings. This compound, chemically known as (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-yl 4-methoxybenzoate, is a derivative of β-ionone and has been observed to induce apoptosis in various cell lines. Understanding and controlling its cytotoxic effects are crucial for accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause cytotoxicity?

A1: this compound is a synthetic ester derivative of β-ionone, a naturally occurring cyclic sesquiterpene. Its cytotoxicity primarily stems from its ability to induce programmed cell death, or apoptosis.[1] This process involves a cascade of molecular events that lead to cell dismantling.

Q2: What are the known cellular mechanisms of this compound-induced cytotoxicity?

A2: Current research indicates that this compound induces cytotoxicity through several mechanisms:

  • Induction of Apoptosis: this compound triggers apoptosis, which is characterized by morphological changes such as cell shrinkage and membrane blebbing.[1]

  • Cell Cycle Arrest: It causes cells to arrest in the G0/G1 phase of the cell cycle, preventing cell proliferation.[1]

  • DNA Interaction: this compound has been shown to bind to the minor groove of DNA, which may interfere with DNA replication and transcription, contributing to its cytotoxic effects.

  • Modulation of Signaling Pathways: The PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, is implicated in the cellular response to β-ionone derivatives.[2] β-ionone has been shown to decrease the phosphorylation of PI3K and AKT.[2]

  • Mitochondrial Pathway Involvement: Derivatives of β-ionone can induce apoptosis via the mitochondrial pathway, which involves changes in the mitochondrial membrane potential and the activation of caspases.[3]

Q3: Can the cytotoxicity of this compound be beneficial?

A3: Yes, in the context of cancer research, the potent cytotoxic and apoptosis-inducing properties of this compound and other β-ionone derivatives are being explored for their potential as anti-cancer agents.[4] The goal is to selectively eliminate cancer cells while minimizing harm to healthy cells.

Troubleshooting Guide: Minimizing Unwanted Cytotoxicity

This guide provides strategies to mitigate this compound-induced cytotoxicity in non-target cells or to control the level of cytotoxicity in your experiments.

Issue 1: Excessive cell death observed in control or non-target cell lines.

  • Possible Cause: The concentration of this compound is too high for the specific cell type, or the exposure time is too long.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course Analysis: Conduct a thorough dose-response and time-course experiment to determine the optimal concentration and incubation time of this compound for your specific cell line. Start with a broad range of concentrations and several time points.

    • Cell Density Optimization: Ensure a consistent and optimal cell density for your assays. Low cell density can sometimes exacerbate the effects of cytotoxic compounds.

    • Serum Concentration: The concentration of serum in the culture medium can influence the cytotoxicity of some compounds. If permissible for your experimental design, consider if altering the serum concentration modulates the observed cytotoxicity.

Issue 2: Difficulty in distinguishing between apoptotic and necrotic cell death.

  • Possible Cause: High concentrations of this compound may lead to secondary necrosis following apoptosis.

  • Troubleshooting Steps:

    • Use Multi-Parameter Cytotoxicity Assays: Employ a combination of assays to differentiate between apoptosis and necrosis. For example, co-staining with Annexin V (an early apoptotic marker) and a viability dye like Propidium Iodide (PI) or 7-AAD can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Time-Lapse Microscopy: If available, use live-cell imaging to observe the morphological changes of cells over time after treatment with this compound. This can provide valuable insights into the kinetics of cell death.

Issue 3: High variability in cytotoxicity results between experiments.

  • Possible Cause: Inconsistent experimental conditions, such as variations in cell passage number, reagent preparation, or incubation times.

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a consistent and narrow range of passage numbers. Ensure that all reagents are prepared fresh and consistently.

    • Automated Liquid Handling: If possible, use automated liquid handlers for dispensing reagents to minimize pipetting errors.

    • Include Proper Controls: Always include positive and negative controls in your experiments. A positive control for cytotoxicity could be a well-characterized inducing agent, while a negative control would be the vehicle (e.g., DMSO) used to dissolve this compound.

Potential Mitigation Strategies (Experimental)

The following are experimental approaches that could be explored to minimize this compound-induced cytotoxicity, based on its known mechanisms of action. These should be considered as starting points for further investigation.

  • Antioxidant Co-treatment: Since some β-ionone derivatives can induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) could potentially mitigate cytotoxicity. The effectiveness of this approach would need to be empirically determined.

  • Modulation of the PI3K/AKT Pathway: Given the involvement of the PI3K/AKT pathway, exploring the use of specific inhibitors or activators of this pathway in conjunction with this compound could help to dissect and potentially control the cytotoxic response. However, it is important to note that inhibiting this pathway might also enhance apoptosis.

  • Caspase Inhibition: As β-ionone derivatives can activate caspases to induce apoptosis, the use of pan-caspase inhibitors (e.g., Z-VAD-FMK) or specific caspase inhibitors could block the apoptotic cascade.[5] This can be a useful tool to confirm the role of caspases in this compound-induced cell death and to temporarily prevent it.

  • Structure-Activity Relationship (SAR) Studies: If you are involved in the development of this compound analogs, consider exploring SAR. Studies on β-ionone derivatives suggest that the presence of electron-withdrawing groups can influence their cytotoxic activity.[6] Synthesizing and screening a library of related compounds may identify derivatives with a more favorable therapeutic index.

Data Presentation

Table 1: Cytotoxicity of this compound on K562 Human Myeloid Leukemia Cells

Treatment TimeConcentration (µM)Cell Viability (%)
24 h25~90%
50~80%
100~65%
48 h25~75%
50~55%
100~40%
72 h2550 ± 5.0% (IC50)
50~30%
100~20%

Data adapted from a study on K562 cells, assessed by MTT assay. The IC50 value at 72 hours was reported as 25 ± 5.0 µM.[1]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.[7]

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells, including both adherent and floating cells.

    • Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[7]

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • This compound stock solution

    • Complete cell culture medium

    • Cold 70% ethanol (B145695)

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound as described above.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualizations

Caption: Experimental workflow for assessing and mitigating this compound-induced cytotoxicity.

Caption: Proposed signaling pathways of this compound-induced cytotoxicity.

This technical support center guide is intended to be a starting point for researchers working with this compound. As with any experimental work, protocols and strategies should be optimized for your specific cell types and experimental conditions.

References

Technical Support Center: Overcoming Solubility Challenges with 4-TM.P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-TM.P. The following information is designed to facilitate the effective use of this compound in a variety of experimental settings.

Troubleshooting Guide: Enhancing this compound Solubility

Low aqueous solubility is a common challenge in drug development and can impact experimental reproducibility and therapeutic efficacy. If you are experiencing difficulties dissolving this compound, consider the following strategies, progressing from simple to more complex techniques.

Initial Assessment: Basic Solubility Testing

Question: My initial attempts to dissolve this compound in aqueous buffers have failed. What should be my first step?

Answer: The first step is to perform a systematic solubility assessment in a range of common laboratory solvents. This will help determine the physicochemical properties of this compound and inform the selection of an appropriate solubilization strategy. It is crucial to start with small quantities of the compound to conserve your supply.

Experimental Protocol: Solvent Screening

  • Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1 mg) into several clear vials.

  • Solvent Addition: To each vial, add a different solvent dropwise, vortexing between additions. Start with common organic solvents.

  • Observation: Visually inspect for dissolution. Continue adding solvent up to a specific volume (e.g., 1 mL) to estimate the solubility.

  • Confirmation: If visual dissolution is unclear, centrifuge the vial. The absence of a pellet indicates complete dissolution.

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventPolarity IndexDielectric Constant (20°C)Estimated Solubility (mg/mL)Notes
Water10.280.1< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS)~10~80< 0.01Insoluble in physiological buffer.
Ethanol (EtOH)5.224.5~5Sparingly soluble.
Dimethyl Sulfoxide (DMSO)7.246.7> 50Highly soluble. Recommended for stock.
N,N-Dimethylformamide (DMF)6.436.7> 40Highly soluble. Alternative for stock.
Methanol (MeOH)6.632.7~2Slightly soluble.

Note: This data is illustrative. Actual solubility should be determined empirically.

Strategy 1: Co-solvents and Stock Solutions

Question: this compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a common issue when using organic solvents to dissolve hydrophobic compounds for use in aqueous systems. The key is to first create a high-concentration stock solution in a suitable organic solvent and then dilute it carefully into the aqueous medium. The final concentration of the organic solvent in your experiment should be kept to a minimum to avoid off-target effects.

Experimental Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure complete dissolution.

  • Intermediate Dilution (Optional): If a large dilution is required, perform an intermediate dilution of the stock solution into your assay buffer.

  • Final Dilution: Add the stock solution to your final aqueous buffer while vortexing to ensure rapid mixing. The final concentration of DMSO should ideally be below 1%, and often below 0.1%, to minimize solvent effects on cells or enzymes.[1]

  • Solubility Check: After dilution, visually inspect the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may need to lower the final concentration of this compound or explore other solubilization methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: Based on its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[2]

Q2: I'm observing precipitation of this compound over time in my prepared solutions. What can I do?

A2: This indicates that you are likely exceeding the equilibrium solubility of the compound in your final buffer. To address this, you can try several approaches:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration of this compound.

  • Use a Different Co-solvent: Solvents like N,N-Dimethylformamide (DMF) can also be used.[1]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your buffer may improve its solubility.[1][3]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can help maintain solubility.

Q3: Can I use sonication or heating to dissolve this compound?

A3: Yes, these physical methods can aid in dissolution.

  • Sonication: Using a sonication bath can help break down aggregates and increase the rate of dissolution.

  • Heating: Gentle warming (e.g., to 37°C) can increase the solubility of some compounds. However, you must first confirm the thermal stability of this compound to avoid degradation.

Q4: My experimental results are inconsistent. Could this be related to solubility issues?

A4: Absolutely. Poor solubility can lead to inconsistent results because the actual concentration of the dissolved, active compound can vary between experiments. Undissolved compound will not be biologically active. It is crucial to ensure complete dissolution before starting any experiment.

Q5: Are there more advanced techniques if co-solvents and pH adjustments are insufficient?

A5: Yes, for particularly challenging compounds, several advanced formulation strategies can be employed:

  • Solid Dispersions: Dispersing the drug in a carrier matrix can enhance solubility.[4]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic molecules.[4]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, which can improve the dissolution rate.[1][4]

Visualizing Experimental Workflows and Pathways

Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

G cluster_0 Initial Assessment cluster_1 Basic Solubilization cluster_2 Advanced Troubleshooting cluster_3 Outcome start Start: Solubility Issue with this compound assess Assess Solubility in Common Solvents (Table 1) start->assess stock Prepare High-Concentration Stock (e.g., in DMSO) assess->stock dilute Dilute Stock into Aqueous Buffer (Vortexing, <1% Organic Solvent) stock->dilute precip Precipitation? dilute->precip ph_adjust Adjust Buffer pH precip->ph_adjust Yes success Success: Soluble Solution precip->success No ph_adjust->dilute sonicate Apply Sonication / Gentle Heat ph_adjust->sonicate sonicate->dilute surfactant Add Surfactant (e.g., Tween-80) sonicate->surfactant surfactant->dilute complex Use Advanced Methods (e.g., Cyclodextrins) surfactant->complex fail Re-evaluate Experiment (Lower Concentration) complex->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a receptor tyrosine kinase (RTK), its mechanism of action could involve the following pathway. Poor solubility would limit its ability to engage the target and produce a downstream effect.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds ras Ras rtk->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors (e.g., c-Fos, c-Jun) erk->tf Phosphorylates response Proliferation, Survival tf->response Regulates inhibitor This compound (RTK Inhibitor) inhibitor->rtk Inhibits (Requires Solubilization)

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Interpreting Unexpected Results in 4-Transmembrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during their 4-transmembrane (4-TM) protein experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Protein Expression

Q: My 4-TM protein is showing very low or no expression in my recombinant system. What are the common causes and how can I troubleshoot this?

A: Low expression is a frequent challenge with membrane proteins due to their hydrophobic nature and complex folding requirements.[1][2] Here are several factors to investigate:

  • Codon Optimization: Ensure the gene sequence is optimized for the expression host (e.g., E. coli, insect cells, mammalian cells).

  • Expression System: The chosen expression system may not be suitable. Consider trying different systems. For example, if you are using a bacterial system, switching to a eukaryotic one like yeast or mammalian cells might improve expression and proper folding.

  • Vector and Promoter Strength: A weaker, more tightly regulated promoter can sometimes prevent the formation of toxic inclusion bodies and improve the yield of correctly folded protein.

  • Expression Conditions: Optimize temperature, induction time, and inducer concentration. Lowering the temperature and using a lower concentration of inducer for a longer period can often enhance the yield of soluble protein.

  • Toxicity: The 4-TM protein itself might be toxic to the host cells. Consider using a different host strain or a vector with tighter regulation of basal expression.

Troubleshooting Workflow for Low Protein Expression

G start Low/No Protein Expression codon Check Codon Optimization start->codon expression_system Try Different Expression System (e.g., Bacterial, Yeast, Mammalian) codon->expression_system If optimized vector Optimize Vector & Promoter expression_system->vector If no improvement conditions Optimize Expression Conditions (Temp, Induction Time, [Inducer]) vector->conditions If no improvement toxicity Assess Protein Toxicity conditions->toxicity If still low success Successful Expression toxicity->success If resolved fail Re-evaluate Project Feasibility toxicity->fail If toxicity persists

Caption: Troubleshooting workflow for low 4-TM protein expression.

Issue 2: Protein Aggregation and Poor Solubility

Q: My 4-TM protein is expressed, but it's insoluble and aggregates during purification. What can I do?

A: The hydrophobic transmembrane domains of 4-TM proteins make them prone to aggregation in aqueous environments.[2] The key is to maintain a membrane-like environment throughout the purification process.

  • Detergent Screening: The choice of detergent is critical for solubilizing the protein from the membrane and keeping it stable.[2][3] A thorough screening of different detergents (ionic, non-ionic, zwitterionic) is often necessary.

  • Detergent Concentration: The detergent concentration must be above its critical micelle concentration (CMC) to form micelles that encapsulate the protein.

  • Buffer Composition: Optimize pH, salt concentration, and additives in your buffers. Additives like glycerol, cholesterol analogs, or specific lipids can improve stability.

  • Handling and Storage: Avoid repeated freeze-thaw cycles, which can damage the protein-detergent complex.[4] Aliquot and store samples at appropriate temperatures.[4]

Table 1: Common Detergents for 4-TM Protein Solubilization

Detergent ClassExample DetergentsTypical Working ConcentrationNotes
Non-ionic Dodecyl-β-D-maltoside (DDM)1-2% for solubilization, 0.02-0.05% for purificationGenerally mild and good for maintaining protein structure.
Lauryl Maltose Neopentyl Glycol (LMNG)0.5-1% for solubilization, 0.005-0.01% for purificationOften provides superior stability for structural studies.
Zwitterionic Lauryl Dimethyl Amine Oxide (LDAO)1-2% for solubilization, 0.1% for purificationCan be more denaturing but effective for some proteins.
Fos-Choline1-1.5% for solubilization, 0.05-0.1% for purificationUseful for a wide range of membrane proteins.
Ionic Sodium Dodecyl Sulfate (SDS)Highly variableHighly denaturing, typically used for SDS-PAGE and not for functional studies.

Experimental Protocol: Detergent Screening for 4-TM Protein Solubilization

  • Membrane Preparation: Isolate membranes from your expression system containing the 4-TM protein of interest.

  • Detergent Panel: Prepare a panel of different detergents (e.g., DDM, LDAO, Fos-Choline) at various concentrations above their CMC.

  • Solubilization: Incubate a small aliquot of the membrane preparation with each detergent solution for 1-2 hours at 4°C with gentle agitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) to pellet the unsolubilized membrane fraction.

  • Analysis: Analyze the supernatant for the presence of your target protein using SDS-PAGE and Western blotting. The detergent that yields the highest amount of soluble protein is a good candidate for further optimization.

Issue 3: Inconsistent or No Activity in Functional Assays

Q: My purified 4-TM protein shows inconsistent or no activity in my functional assay. What could be the problem?

A: Loss of function is a common issue, often stemming from protein instability or improper assay conditions.[1][5]

  • Protein Integrity and Stability: The purification process may have compromised the protein's structure.[1] Ensure that the protein remains in a suitable detergent or lipid environment at all times. The protein may be fragile and prone to degradation or aggregation once removed from its native environment.[1]

  • Assay Buffer and Conditions: The assay buffer may not be optimal. Some substances can interfere with assays and should be avoided in sample preparations.[4] Check for interfering substances like EDTA, SDS, or high concentrations of certain detergents.[4] Verify the correct incubation times and temperatures.[4]

  • Lipid Environment: Many 4-TM proteins require a specific lipid environment to be functional. Consider reconstituting your protein into liposomes or nanodiscs with a defined lipid composition.

  • Reporter System Issues: If using a reporter assay (e.g., luciferase), the issue might be with the reporter itself.[6] Weak or no signal can occur if reagents are not functional or transfection efficiency is low.[6] High background can also obscure the signal.[6]

Signaling Pathway and Assay Interference

G cluster_0 Cellular Environment cluster_1 In Vitro Assay Ligand Ligand Receptor 4-TM Protein (Receptor) Ligand->Receptor Downstream Downstream Signaling Receptor->Downstream Response Cellular Response Downstream->Response PurifiedReceptor Purified 4-TM Protein in Detergent/Liposome (B1194612) Reporter Reporter System (e.g., Luciferase) PurifiedReceptor->Reporter Signal Measurable Signal Reporter->Signal Interference Interfering Substances (e.g., wrong detergent, pH) Interference->PurifiedReceptor Affects Protein Fold/Function Interference->Reporter Inhibits Reporter Enzyme

Caption: Potential points of failure in a 4-TM protein functional assay.

Issue 4: High Variability Between Experimental Replicates

Q: I'm observing high variability in my results between replicates of the same experiment. How can I improve consistency?

A: High variability can undermine the reliability of your results. Several factors can contribute to this issue.[6][7]

  • Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[4][6] Using calibrated pipettes and preparing a master mix for reagents can help.[4][6]

  • Sample Inhomogeneity: Ensure that all components, especially protein-detergent complexes or liposome suspensions, are well-mixed before use.[4]

  • Inconsistent Incubation Times: Precise timing of incubation steps is crucial for many assays.

  • Plate Edge Effects: In plate-based assays, wells on the edge of the plate can experience different temperature and evaporation rates, leading to variability. Consider not using the outer wells for critical samples.

  • Reagent Quality: Using old or improperly stored reagents can lead to inconsistent results.[4][6] Always use fresh reagents whenever possible.[4]

Table 2: Troubleshooting High Variability in 4-TM Protein Assays

Potential CauseRecommended ActionReference
Pipetting Inaccuracy Use calibrated pipettes; prepare master mixes; use reverse pipetting for viscous liquids.[4][6][7]
Sample Preparation Vortex and centrifuge samples after thawing; ensure homogenous suspension of beads or cells.[4][7]
Incubation Conditions Ensure uniform temperature across all samples; use a plate shaker for consistent agitation.[7]
Assay Reagents Use fresh reagents from the same batch; avoid repeated freeze-thaw cycles.[4][6]
Plate Effects Avoid using outer wells; ensure proper sealing to prevent evaporation.[7]

References

Improving the signal-to-noise ratio in 4-TM.P assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 4-TM.P assays. The following sections address common issues encountered during these fluorescence-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal-to-noise ratio (S/N) in a this compound assay?

A low S/N ratio is a common issue that can stem from either a weak signal or high background fluorescence. Key factors include suboptimal reagent concentrations, insufficient incubation times, poor instrument settings, and high non-specific binding.[1][2] A systematic approach to optimizing assay parameters is crucial for robust performance.

Q2: How can I determine if my issue is a weak signal or high background?

To diagnose the problem, compare the fluorescence readings of your positive control, negative control, and a blank well (containing only buffer).

  • Weak Signal: If the positive control shows only a marginal increase in fluorescence compared to the negative control and the blank, the issue is likely a weak signal.[3]

  • High Background: If the negative control and blank wells exhibit high fluorescence readings, this indicates a high background problem.[2][4]

Q3: What is "autofluorescence," and how can it be minimized?

Autofluorescence is the natural fluorescence emitted by cellular components (like NADH and flavins), test compounds, or even the microplate material itself.[4] This can be a significant source of background noise. To mitigate autofluorescence:

  • Use black, opaque microplates, preferably with a clear bottom for cell-based assays, to reduce stray light and background from the plate itself.[5]

  • Whenever possible, use fluorescent probes that excite and emit in the red or near-infrared spectrum (>650 nm) to avoid the primary range of cellular autofluorescence.[4]

  • Always include a "no-cell" or "no-compound" control to quantify the level of autofluorescence from your sample and the assay plate.

Troubleshooting Guides

Issue 1: High Background Signal

High background fluorescence can mask the specific signal from your assay, leading to a poor signal-to-noise ratio. The following table outlines common causes and recommended solutions.

Potential Cause Recommended Solution Experimental Protocol
Non-Specific Binding Optimize blocking buffer and increase wash stringency.[2]Protocol: 1. Test various blocking agents (e.g., BSA, casein, or commercial blockers).[2] 2. Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash. 3. Add a mild detergent, such as 0.05% Tween-20, to the wash buffer to reduce non-specific interactions.[2]
Reagent/Buffer Fluorescence Use high-purity reagents and fresh buffers.Protocol: 1. Prepare all buffers with high-purity, nuclease-free water.[4] 2. Filter-sterilize buffers to remove any particulate matter. 3. Prepare fluorescent probe solutions fresh before each experiment and protect them from light.[4]
Compound Autofluorescence Pre-screen test compounds for intrinsic fluorescence.Protocol: 1. In a separate plate, add each test compound at its final assay concentration to wells containing only assay buffer. 2. Read the fluorescence at the same excitation and emission wavelengths used in the main assay. 3. If a compound is highly fluorescent, consider using a different fluorescent probe with a shifted spectrum.[4]
Issue 2: Weak or No Signal

A weak signal can make it difficult to distinguish between positive and negative results, leading to ambiguous data.

Potential Cause Recommended Solution Experimental Protocol
Suboptimal Reagent Concentration Titrate key reagents like antibodies, probes, and the target protein.Protocol: 1. Perform a matrix titration of your fluorescently labeled ligand and the cell suspension expressing the 4-TM protein. 2. Test a range of concentrations for each component to find the optimal balance that yields the highest signal over background. 3. Ensure the concentration of the fluorescent tracer is below the dissociation constant (Kd) of the binding interaction.[6]
Incorrect Instrument Settings Optimize the plate reader's gain settings and wavelength selection.[1]Protocol: 1. Use a positive control well to adjust the photomultiplier tube (PMT) gain. Increase the gain to amplify the signal, but avoid saturating the detector.[7] 2. Ensure the excitation and emission wavelengths are set to the optima for your specific fluorophore.[1] Using filters instead of monochromators can sometimes increase sensitivity.[1]
Low Transfection/Expression Levels Verify the expression and surface localization of the 4-TM protein.Protocol: 1. Perform a parallel experiment, such as a Western blot or flow cytometry, to confirm the expression of your 4-TM protein. 2. For transient transfections, optimize the DNA-to-transfection reagent ratio to maximize expression while minimizing cell toxicity.[3]
Issue 3: High Variability Between Replicates

Inconsistent results between identical wells can undermine the reliability of your data.

Potential Cause Recommended Solution Experimental Protocol
Pipetting Errors Use calibrated pipettes and prepare a master mix.[3][5]Protocol: 1. Ensure all pipettes are calibrated regularly. 2. For each experimental condition, prepare a master mix of reagents to be dispensed into replicate wells, rather than adding each component individually.[5] 3. When pipetting, gently dispense liquids against the side of the well to avoid introducing air bubbles.[5]
Inconsistent Incubation Ensure uniform temperature and agitation during incubations.Protocol: 1. Use an orbital shaker during incubation steps to ensure thorough mixing and to keep cells in suspension (if applicable). 2. Avoid "edge effects" by not using the outer wells of the microplate, or by filling them with a buffer to maintain a consistent temperature and humidity environment across the plate.[8]
Cell Clumping or Uneven Plating Ensure a single-cell suspension and even cell distribution.Protocol: 1. After harvesting, gently triturate the cell suspension to break up any clumps. 2. Visually inspect the cell suspension under a microscope before plating. 3. After plating, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition prep_cells Prepare Cell Suspension plate_cells Plate Cells prep_cells->plate_cells prep_reagents Prepare Reagents & Master Mix add_compounds Add Test Compounds prep_reagents->add_compounds plate_cells->add_compounds add_probe Add Fluorescent Probe add_compounds->add_probe incubate Incubate add_probe->incubate read_plate Read Plate on Fluorometer incubate->read_plate analyze_data Analyze Data (S/N Ratio) read_plate->analyze_data troubleshooting_flowchart start Low S/N Ratio check_controls Analyze Controls: Positive, Negative, Blank start->check_controls high_bg High Background Issue check_controls->high_bg High Blank/ Negative Reading weak_signal Weak Signal Issue check_controls->weak_signal Low Positive Reading optimize_bg Optimize Washes Check Reagent Purity Screen for Autofluorescence high_bg->optimize_bg optimize_signal Titrate Reagents Optimize Instrument Gain Verify Protein Expression weak_signal->optimize_signal

References

Validation & Comparative

Validating the Biological Activity of p-Methylaminophenol (4-TM.P): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of p-methylaminophenol (p-MAP), referred to herein as 4-TM.P, against its parent compound Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) and other analogs. The information is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data and detailed methodologies to validate the compound's efficacy.

Comparative Analysis of Biological Activity

p-Methylaminophenol (p-MAP) is a key structural component of the synthetic retinoid Fenretinide (4-HPR) and has been shown to possess significant biological activities, including antioxidant and anticancer effects.[1] Studies indicate that while p-MAP is a more potent antioxidant than 4-HPR, it exhibits less potent anticancer activity.[1] The anticancer efficacy of p-MAP and related p-alkylaminophenols appears to be correlated with their ability to inhibit lipid peroxidation.[2]

Quantitative Data Summary

While direct IC50 values for p-methylaminophenol were not consistently available in the reviewed literature, the following tables summarize the comparative performance based on available data.

Table 1: Antioxidant Activity Comparison

Compound/AnalogDPPH Radical Scavenging ActivityLipid Peroxidation Inhibition
p-Methylaminophenol (p-MAP) More potent than 4-HPREqual to 4-HPR
4-HPR (Fenretinide)Less potent than p-MAPEqual to p-MAP
4-Aminophenol (4-AP)Scavenges in a 1:2 ratio with DPPHLess potent than p-MAP and 4-HPR
All-trans-retinoic acid (RA)InactiveMore potent than p-MAP and 4-HPR
Vitamin EScavenges in a 1:2 ratio with DPPHNot specified

Data sourced from studies on DPPH radical scavenging and lipid peroxidation in rat liver microsomes.[1]

Table 2: Anticancer Activity Comparison (Cell Growth Inhibition)

Compound/AnalogHL-60 CellsHL-60R (RA-resistant) CellsOther Cancer Cell Lines (MCF-7, HepG2, etc.)
p-Methylaminophenol (p-MAP) Potent inhibitorSame level of antiproliferative activity as 4-HPRLess potent than 4-HPR
4-HPR (Fenretinide)Potent inhibitorPotent inhibitorMore potent than p-MAP
4-Aminophenol (4-AP)Less potent than p-MAP and 4-HPRNot specifiedLess potent than p-MAP
p-Dodecylaminophenol (p-DDAP)More potent than 4-HPRNot specifiedPotent antiproliferative agent

Data based on in vitro studies on various cancer cell lines.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of p-MAP's biological activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging (antioxidant) capacity of the test compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM). The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (p-MAP, 4-HPR, etc.) and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of dilutions.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well. Include a blank control with solvent only.

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[3][4]

Lipid Peroxidation Assay (TBARS Method)

Objective: To measure the inhibition of lipid peroxidation in a biological sample, often using rat liver microsomes.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from rats through differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal suspension, a buffer (e.g., Tris-HCl), and an inducing agent for lipid peroxidation (e.g., NADPH or a Fe²⁺/ascorbate system).

  • Sample Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate at 37°C for a specified time.

  • TBARS Measurement:

    • Stop the reaction by adding a solution like trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) reagent and heat the mixture (e.g., in a boiling water bath for 15-20 minutes). This reaction forms a colored product with malondialdehyde (MDA), a byproduct of lipid peroxidation.

    • After cooling, centrifuge the samples to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: The extent of lipid peroxidation is proportional to the absorbance. Calculate the percentage inhibition of lipid peroxidation for each compound concentration compared to the control.[5][6]

Cell Growth Inhibition (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines by assessing cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[2][7]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells (e.g., HL-60) with the test compounds for a specified time to induce apoptosis.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells (green fluorescence).

    • PI is a nuclear stain that enters cells with compromised membranes, indicating late apoptosis or necrosis (red fluorescence).

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).[8][9]

Mandatory Visualizations

Experimental Workflow for Biological Activity Validation

G cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity DPPH DPPH Radical Scavenging Assay Data_Analysis1 Quantitative Comparison of Antioxidant Potency DPPH->Data_Analysis1 Measure Absorbance @ 517nm Lipid_Perox Lipid Peroxidation Assay Lipid_Perox->Data_Analysis1 Measure Absorbance @ 532nm MTT Cell Growth Inhibition (MTT Assay) Data_Analysis2 Quantitative Comparison of Anticancer Efficacy MTT->Data_Analysis2 Measure Absorbance @ 570nm Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Data_Analysis2 Flow Cytometry Analysis Test_Compound Test Compound (this compound) Test_Compound->DPPH Test_Compound->Lipid_Perox Test_Compound->MTT Test_Compound->Apoptosis Alternatives Alternatives (4-HPR, etc.) Alternatives->DPPH Alternatives->Lipid_Perox Alternatives->MTT Alternatives->Apoptosis

Caption: Workflow for validating the biological activity of this compound.

Proposed Signaling Pathway for Aminophenol-Induced Apoptosis

Based on studies of structurally related alkylaminophenols, a proposed signaling pathway involves the activation of the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

G cluster_pathway Proposed Apoptosis Signaling Pathway Aminophenol Aminophenol Derivative (e.g., this compound) DNA_Damage Cellular Stress / DNA Damage Aminophenol->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 CDK CDK Inhibition p21->CDK G1_S_Arrest G1/S Cell Cycle Arrest CDK->G1_S_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed p53-mediated apoptosis pathway for aminophenol derivatives.

References

Comparative Guide to 4-TM.P and Other DNA Minor Groove Binders in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (E)-4-(2,6,6-trimethylcyclohex-1-enyl)but-3-en-2-ylpyrazine-2-carboxylate (4-TM.P), a novel anti-leukemia agent, with other established DNA minor groove binders. The information presented is intended to assist researchers in evaluating the potential of this compound in the context of existing cancer therapeutics that target the minor groove of DNA.

Introduction to this compound

This compound is a β-ionone-derived ester that has demonstrated anti-cancer properties, specifically against human myeloid leukemia cells (K562). Its primary mechanism of action is binding to the minor groove of DNA, which leads to the inhibition of cell proliferation, cell cycle arrest in the G0/G1 phase, and the induction of apoptosis[1][2].

Comparison of this compound with Other DNA Minor Groove Binders

DNA minor groove binders are a class of small molecules that bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death[1][3]. This class of anti-cancer agents includes several families of compounds, some of which are compared with this compound in the table below. The data presented here is focused on their activity in the K562 human myeloid leukemia cell line where available, to provide a relevant comparison.

CompoundClassMechanism of ActionCell LineIC50 (µM)Citation
This compound β-Ionone DerivativeBinds to the minor groove of DNA, induces G0/G1 cell cycle arrest and apoptosis.K56225 (72h)[4]
Doxorubicin AnthracyclineDNA intercalator and Topoisomerase II inhibitor.K5626.94[5]
Staurosporine AlkaloidBroad-spectrum protein kinase inhibitor, induces apoptosis.K5625.07[5]
Distamycin A Pyrrole-amidineBinds to AT-rich regions of the DNA minor groove.K-562>100[6]
Hoechst 33258 Bis-benzimidazoleBinds to AT-rich regions of the DNA minor groove.K-562>100[6]
Berenil DiarylamidineBinds to the DNA minor groove.K-562>100[6]

Signaling Pathway

The binding of this compound and other minor groove binders to DNA induces cellular stress and DNA damage, which can trigger the intrinsic pathway of apoptosis. This signaling cascade is initiated by sensor proteins that recognize the DNA lesion, leading to the activation of checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate a cascade of downstream proteins, including the tumor suppressor p53. Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, which lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates[7][8][9].

G cluster_0 Cellular Stress cluster_1 Apoptosis Regulation cluster_2 Caspase Cascade DNA_Damage DNA Damage (Minor Groove Binding) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Diagram 1: Intrinsic apoptosis pathway initiated by DNA damage.

Experimental Protocols

The following tables outline the methodologies for the key experiments cited in the evaluation of this compound's anti-cancer activity.

MTT Cell Viability Assay
Principle The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color[10].
Protocol 1. Cell Plating: Seed cells (e.g., K562) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL and incubate overnight[11]. 2. Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and incubate for the desired time (e.g., 24, 48, 72 hours). 3. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C[10]. 4. Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals[12]. 5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis
Principle Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.
Protocol 1. Cell Treatment & Harvesting: Treat cells with the test compound for the desired time, then harvest and wash with cold PBS[13][14]. 2. Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing, and incubate on ice for at least 30 minutes[14][15]. 3. Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A[13][15]. 4. Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data on at least 10,000 single cells[15].
Annexin V/PI Apoptosis Assay
Principle In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative)[16][17].
Protocol 1. Cell Treatment & Harvesting: Following treatment, harvest cells and wash with cold PBS[18][19]. 2. Resuspension: Resuspend cells in 1X Annexin-binding buffer[18][19]. 3. Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension[16][18]. 4. Incubation: Incubate the cells at room temperature for 15 minutes in the dark[17][18]. 5. Flow Cytometry: Add more binding buffer and analyze the cells by flow cytometry as soon as possible[18].
Caspase-3 Activity Assay
Principle Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a colorimetric or fluorometric assay. The assay utilizes a specific peptide substrate for caspase-3 (e.g., DEVD) conjugated to a chromophore (pNA) or a fluorophore (AMC). Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified[2][20].
Protocol 1. Cell Lysis: Treat cells to induce apoptosis, then lyse the cells in a chilled lysis buffer[21][22]. 2. Protein Quantification: Determine the protein concentration of the cell lysate[21]. 3. Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA)[22][23]. 4. Incubation: Incubate at 37°C for 1-2 hours[22][23]. 5. Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC)[20][23].

Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro evaluation of a potential anti-cancer compound like this compound.

G Start Start: Cancer Cell Line (e.g., K562) Treatment Treat with this compound (Dose- and Time-response) Start->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Analysis Data Analysis and Interpretation MTT->Analysis Cell_Cycle->Analysis Caspase_Assay Caspase-3 Activity Assay Apoptosis_Assay->Caspase_Assay Caspase_Assay->Analysis

Diagram 2: General workflow for in vitro anti-cancer drug screening.

Conclusion

This compound demonstrates promising anti-leukemic activity by binding to the DNA minor groove and inducing apoptosis. Its IC50 value in K562 cells is within a range that warrants further investigation, especially when compared to some established DNA minor groove binders that show lower efficacy in the same cell line. The detailed experimental protocols and the outlined signaling pathway provide a framework for future studies aimed at further characterizing the anti-cancer potential of this compound and similar compounds. This guide serves as a foundational resource for researchers interested in the development of novel DNA-targeting cancer therapies.

References

Unveiling Alternatives to 4-TM.P for Targeting Anaerobic L-Ascorbate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial metabolic pathways, particularly the anaerobic utilization of L-ascorbate, L-Threonohydroxamate 4-phosphate (4-TM.P) has been a known inhibitor of the key enzyme 3-keto-L-gulonate-6-phosphate decarboxylase (KGPDC). This guide provides a comparative overview of alternative compounds and strategies for inhibiting this critical enzymatic step, supported by available experimental data and detailed methodologies.

The enzyme 3-keto-L-gulonate-6-phosphate decarboxylase, encoded by the ulaD gene in organisms like Escherichia coli, plays a pivotal role in the anaerobic fermentation of L-ascorbate.[1][2] Its inhibition is a key strategy for studying this metabolic pathway and holds potential for the development of novel antimicrobial agents. This compound is a known inhibitor of this enzyme, acting as a transition-state analog. However, the exploration of alternative inhibitory compounds is crucial for expanding the chemical toolbox for such research and for identifying molecules with potentially improved potency, selectivity, or different modes of action.

Comparative Analysis of KGPDC Inhibitors

While the scientific literature extensively describes the function and mechanism of KGPDC, the discovery and comparative analysis of a broad range of its inhibitors are not as widely documented. At present, detailed quantitative comparisons of multiple, distinct small-molecule inhibitors for KGPDC are limited in publicly accessible research. The primary focus has been on elucidating the enzyme's mechanism, which has led to the rational design of inhibitors like this compound.

Future research efforts in this area would benefit from high-throughput screening campaigns to identify novel scaffolds that inhibit KGPDC. Such studies would generate the necessary data for a comprehensive comparative analysis.

Experimental Protocols

To facilitate further research and the discovery of novel KGPDC inhibitors, detailed experimental protocols for assessing enzyme activity and inhibition are provided below. These methodologies are foundational for screening compound libraries and for characterizing the potency of potential inhibitors.

Expression and Purification of 3-keto-L-gulonate-6-phosphate Decarboxylase (KGPDC)

A standard method for obtaining active KGPDC involves the overexpression of the corresponding gene (e.g., ulaD from E. coli) in a suitable bacterial expression system, followed by purification using chromatographic techniques.

Workflow for KGPDC Expression and Purification:

G cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification Clone ulaD gene into expression vector Clone ulaD gene into expression vector Transform vector into E. coli expression strain Transform vector into E. coli expression strain Clone ulaD gene into expression vector->Transform vector into E. coli expression strain Induce protein expression (e.g., with IPTG) Induce protein expression (e.g., with IPTG) Transform vector into E. coli expression strain->Induce protein expression (e.g., with IPTG) Cell Lysis Cell Lysis Induce protein expression (e.g., with IPTG)->Cell Lysis Clarification by centrifugation Clarification by centrifugation Cell Lysis->Clarification by centrifugation Affinity Chromatography (e.g., Ni-NTA) Affinity Chromatography (e.g., Ni-NTA) Clarification by centrifugation->Affinity Chromatography (e.g., Ni-NTA) Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography (e.g., Ni-NTA)->Size-Exclusion Chromatography Purity Assessment (SDS-PAGE) Purity Assessment (SDS-PAGE) Size-Exclusion Chromatography->Purity Assessment (SDS-PAGE)

Caption: Workflow for the expression and purification of KGPDC.

Methodology:

  • Gene Amplification and Cloning: The ulaD gene is amplified from E. coli genomic DNA using polymerase chain reaction (PCR) with primers that introduce appropriate restriction sites. The amplified product is then ligated into an expression vector, such as pET-28a, which often includes a polyhistidine tag for purification.

  • Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown and then used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis can be achieved by sonication or high-pressure homogenization. The cell lysate is then centrifuged to remove cell debris.

  • Chromatographic Purification: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose) that binds the polyhistidine-tagged protein. After washing, the protein is eluted with a buffer containing a high concentration of imidazole. For higher purity, the eluted protein is subjected to size-exclusion chromatography.

  • Purity and Concentration: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The protein concentration is determined using a standard method, such as the Bradford assay.

Enzyme Activity Assay for KGPDC

The activity of KGPDC is typically measured by monitoring the decarboxylation of its substrate, 3-keto-L-gulonate-6-phosphate. This can be achieved using a coupled enzyme assay.

KGPDC Coupled Enzyme Assay Workflow:

G cluster_reaction Reaction Mixture cluster_coupling Coupling Reaction cluster_detection Detection 3-keto-L-gulonate-6-phosphate 3-keto-L-gulonate-6-phosphate KGPDC KGPDC 3-keto-L-gulonate-6-phosphate->KGPDC Substrate L-xylulose-5-phosphate L-xylulose-5-phosphate KGPDC->L-xylulose-5-phosphate CO2 CO2 KGPDC->CO2 Phosphoketolase Phosphoketolase L-xylulose-5-phosphate->Phosphoketolase Glycolaldehyde (B1209225) Glycolaldehyde Phosphoketolase->Glycolaldehyde Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Phosphoketolase->Glyceraldehyde-3-phosphate Triosephosphate Isomerase Triosephosphate Isomerase Glyceraldehyde-3-phosphate->Triosephosphate Isomerase Glycerol-3-phosphate Dehydrogenase Glycerol-3-phosphate Dehydrogenase Triosephosphate Isomerase->Glycerol-3-phosphate Dehydrogenase NAD+ NAD+ Glycerol-3-phosphate Dehydrogenase->NAD+ NADH NADH NADH->Glycerol-3-phosphate Dehydrogenase Oxidized Spectrophotometer (340 nm) Spectrophotometer (340 nm) NAD+->Spectrophotometer (340 nm) Monitor Decrease in Absorbance

Caption: Coupled enzyme assay for measuring KGPDC activity.

Methodology:

  • Reaction Mixture: The assay is performed in a suitable buffer (e.g., Tris-HCl) at a defined pH and temperature. The reaction mixture contains the substrate 3-keto-L-gulonate-6-phosphate, the purified KGPDC enzyme, and the components of the coupling system.

  • Coupling Enzymes: The product of the KGPDC reaction, L-xylulose-5-phosphate, is converted by phosphoketolase to glycolaldehyde and glyceraldehyde-3-phosphate.

  • Detection: The glyceraldehyde-3-phosphate is then acted upon by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase. The activity of glycerol-3-phosphate dehydrogenase is coupled to the oxidation of NADH to NAD+.

  • Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer. The rate of this decrease is directly proportional to the activity of KGPDC.

Inhibitor Screening and IC50 Determination

This protocol is used to screen for potential inhibitors of KGPDC and to determine their potency.

Workflow for Inhibitor Screening and IC50 Determination:

G Prepare serial dilutions of test compound Prepare serial dilutions of test compound Pre-incubate KGPDC with test compound Pre-incubate KGPDC with test compound Prepare serial dilutions of test compound->Pre-incubate KGPDC with test compound Initiate reaction by adding substrate Initiate reaction by adding substrate Pre-incubate KGPDC with test compound->Initiate reaction by adding substrate Measure enzyme activity (coupled assay) Measure enzyme activity (coupled assay) Initiate reaction by adding substrate->Measure enzyme activity (coupled assay) Plot % inhibition vs. log[inhibitor] Plot % inhibition vs. log[inhibitor] Measure enzyme activity (coupled assay)->Plot % inhibition vs. log[inhibitor] Calculate IC50 value Calculate IC50 value Plot % inhibition vs. log[inhibitor]->Calculate IC50 value

Caption: Workflow for determining the IC50 of a KGPDC inhibitor.

Methodology:

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted to create a range of concentrations.

  • Pre-incubation: The purified KGPDC enzyme is pre-incubated with each concentration of the test compound for a specific period to allow for binding.

  • Activity Measurement: The enzymatic reaction is initiated by the addition of the substrate, 3-keto-L-gulonate-6-phosphate, and the activity is measured using the coupled assay described above.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without the inhibitor. The data are then plotted with the percentage of inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a suitable dose-response curve.

Signaling and Metabolic Pathways

The anaerobic L-ascorbate utilization pathway in E. coli is a multi-step process that converts L-ascorbate into intermediates of the pentose (B10789219) phosphate (B84403) pathway. KGPDC catalyzes a critical decarboxylation step within this pathway.

Anaerobic L-Ascorbate Utilization Pathway:

G L-Ascorbate L-Ascorbate L-Ascorbate-6-phosphate L-Ascorbate-6-phosphate L-Ascorbate->L-Ascorbate-6-phosphate UlaA, UlaB, UlaC 3-keto-L-gulonate-6-phosphate 3-keto-L-gulonate-6-phosphate L-Ascorbate-6-phosphate->3-keto-L-gulonate-6-phosphate UlaG L-xylulose-5-phosphate L-xylulose-5-phosphate 3-keto-L-gulonate-6-phosphate->L-xylulose-5-phosphate KGPDC (UlaD) Pentose Phosphate Pathway Pentose Phosphate Pathway L-xylulose-5-phosphate->Pentose Phosphate Pathway UlaE, UlaF

Caption: The anaerobic L-ascorbate utilization pathway in E. coli.

This pathway allows bacteria to use L-ascorbate as a carbon source under anaerobic conditions. The inhibition of KGPDC effectively blocks this pathway, preventing the metabolism of L-ascorbate and potentially hindering bacterial growth in specific environments.

By providing these detailed methodologies and pathway diagrams, this guide aims to equip researchers with the necessary tools to explore and identify novel inhibitors of KGPDC, thereby advancing our understanding of bacterial metabolism and aiding in the development of new therapeutic strategies.

References

Cross-Validation of Four-Transmembrane Protein (4-TM.P) Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various techniques for the cross-validation of data related to four-transmembrane proteins (4-TM.P). It is intended for researchers, scientists, and drug development professionals engaged in the study of these critical cell-surface receptors. This document outlines quantitative data comparison, detailed experimental protocols, and visual representations of key biological and experimental processes.

Four-transmembrane proteins, a class that includes important families like G protein-coupled receptors (GPCRs) and claudins, are integral to cellular signaling and communication.[1] The validation of data associated with these proteins is crucial for ensuring the accuracy and reliability of research findings and for making informed decisions in drug discovery and development.

Data Validation Techniques: A Comparative Overview

Data validation is the process of ensuring the accuracy and quality of data.[2] In the context of this compound research, this can range from basic data quality checks to more complex statistical cross-validation of predictive models. Below is a comparison of common data validation techniques applicable to this compound datasets.

Validation TechniqueDescriptionApplication to this compound DataAdvantagesDisadvantages
Format Validation Ensures data conforms to a specific format (e.g., date, numerical).[2][3][4][5][6]Verifying that gene sequence data is in the correct FASTA format or that numerical assay data contains only numbers.Simple to implement, prevents processing errors.Does not validate the accuracy of the data itself.
Range Validation Checks if numerical data falls within a predefined, acceptable range.[2][3][4][6]Ensuring that ligand binding affinity values (e.g., Ki, Kd) are within a plausible biophysical range.Catches obvious data entry errors and outliers.The defined range may not capture all valid but unexpected results.
Uniqueness Validation Verifies that each value in a particular field is unique.[3][5]Ensuring that each protein entry in a structural database has a unique identifier.Prevents duplication of records.Not applicable to all data types.
Consistency Validation Ensures that data is consistent across different fields or datasets.[3][5]Cross-referencing protein expression levels from proteomics data with mRNA levels from transcriptomics data for the same this compound.Provides a higher level of data integrity.Can be complex to implement and may require sophisticated data integration.
Cross-Field Validation Compares the values of two or more fields to confirm their logical relationship.[3]Verifying that the annotated transmembrane domains in a protein sequence correspond to hydrophobic regions in a hydropathy plot.Enforces logical consistency within a dataset.Rules for validation need to be carefully defined.

Statistical Cross-Validation Methods for Predictive Models

When developing predictive models based on this compound data (e.g., predicting ligand binding, protein stability, or functional effects), statistical cross-validation is essential to assess the model's performance and its ability to generalize to new, unseen data.[7]

MethodDescriptionApplication to this compound ModelsAdvantagesDisadvantages
K-Fold Cross-Validation The dataset is divided into 'k' subsets (folds). The model is trained on k-1 folds and tested on the remaining fold. This is repeated k times.[8][9]Training a machine learning model to predict the functional class of a this compound based on its sequence, using 10-fold cross-validation.Reduces bias and variance compared to a simple train-test split; all data is used for both training and validation.[9]Can be computationally expensive for large datasets or complex models.
Leave-One-Out Cross-Validation (LOOCV) A special case of k-fold where k equals the number of data points. The model is trained on all data points except one, which is used for testing.[9][10][11]Assessing the accuracy of a model that predicts the effect of a single amino acid mutation on this compound stability.Provides a nearly unbiased estimate of the model's performance.Computationally very expensive; can have high variance.[9][10]
Stratified K-Fold Cross-Validation A variation of k-fold where each fold contains approximately the same percentage of samples of each target class as the complete set.[10]Ensuring that a model trained to distinguish between active and inactive conformations of a this compound is tested on a balanced representation of both states.Suitable for imbalanced datasets.Adds a layer of complexity to the standard k-fold method.
Repeated K-Fold Cross-Validation The k-fold cross-validation process is repeated multiple times, each time with a different random shuffling of the data.Robustly evaluating a model that predicts the binding of small molecules to a this compound by averaging the performance over multiple validation runs.Provides a more robust estimate of model performance by reducing the variance of the estimate.Increases computational cost significantly.[10]

Experimental Protocols for this compound Data Generation and Validation

The following are example protocols for key experiments used to generate and validate data for a hypothetical this compound.

Protocol 1: Validation of Protein-Protein Interactions using Affinity Purification-Mass Spectrometry (AP-MS)
  • Cell Culture and Transfection: Culture human embryonic kidney (HEK293T) cells and transfect them with a plasmid encoding the this compound tagged with an affinity tag (e.g., FLAG or HA).

  • Cell Lysis: After 48 hours, harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Affinity Purification: Incubate the cell lysate with anti-FLAG or anti-HA magnetic beads to capture the this compound and its interacting partners.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to a control pulldown (e.g., from cells transfected with an empty vector).

Protocol 2: Analysis of this compound-Mediated Signaling Pathways
  • Cell Line Generation: Generate a stable cell line expressing the this compound.

  • Ligand Stimulation: Treat the cells with a known or putative ligand for the this compound at various concentrations and time points.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK, mTOR) to determine which pathways are activated.[12]

  • Reporter Gene Assay: Transfect cells with a reporter plasmid containing a response element for a specific transcription factor (e.g., NF-κB) upstream of a luciferase gene. Measure luciferase activity after ligand stimulation to quantify pathway activation.

  • RNA Sequencing (RNA-seq): Extract RNA from stimulated and unstimulated cells and perform RNA-seq to identify genes whose expression is modulated by this compound signaling.[12]

Visualizing this compound Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental workflows.

Signaling Pathway of a Hypothetical this compound

4-TM_P_Signaling_Pathway cluster_membrane Cell Membrane 4TMP This compound GPCR_like G-Protein 4TMP->GPCR_like PLC Phospholipase C (PLC) GPCR_like->PLC Ligand Ligand Ligand->4TMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling PKC->Downstream Ca_release->Downstream Transcription Gene Transcription Downstream->Transcription

Caption: A potential signaling pathway for a G-protein coupled this compound.

Experimental Workflow for this compound Data Validation

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_functional Functional Analysis AP_MS Affinity Purification- Mass Spectrometry CoIP Co-Immunoprecipitation AP_MS->CoIP Y2H Yeast Two-Hybrid Y2H->CoIP FRET FRET/BRET Assays CoIP->FRET Signaling Signaling Pathway Analysis FRET->Signaling Phenotypic Phenotypic Assays Signaling->Phenotypic

Caption: A typical workflow for discovering and validating this compound interactions.

Logical Flow of K-Fold Cross-Validation

K_Fold_Cross_Validation cluster_folds Data Folds Data Full Dataset Split Split into K Folds Data->Split Folds Fold 1 Fold 2 ... Fold K Split->Folds Loop For each Fold i in K Train Train Model on K-1 Folds Loop->Train K-1 Folds Test Test Model on Fold i Loop->Test Fold i Aggregate Aggregate Performance Metrics Loop->Aggregate After K iterations Folds->Loop Train->Test Evaluate Evaluate Performance Test->Evaluate Evaluate->Loop

Caption: The logical process of K-Fold Cross-Validation.

References

Unraveling "4-TM.P": A Search for a Scientific Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the experimental findings and reproducibility of a compound or entity identified as "4-TM.P" have yielded no specific, identifiable results within the scientific literature. Extensive searches have failed to pinpoint a molecule, protein, or experimental protocol with this designation.

This lack of a clear referent for "this compound" prevents a comparative analysis of its experimental findings and reproducibility, as requested. The core of the inquiry hinges on the existence of a body of research associated with this specific term, which appears to be absent from publicly available scientific databases.

The search results did, however, touch upon several broader concepts relevant to the user's request, including:

  • The Importance of Reproducibility in Science: Reproducibility is a cornerstone of the scientific method, ensuring the reliability and validity of experimental findings. Several search results highlighted the ongoing "reproducibility crisis" in various scientific fields, where researchers have struggled to replicate published results. This underscores the critical need for detailed experimental protocols and open data sharing.

  • General Principles of Preclinical and Clinical Research: The process of drug discovery and development involves rigorous preclinical studies and phased clinical trials. These studies are designed to assess the safety and efficacy of new therapeutic agents. Understanding these phases is crucial for evaluating the maturity and reliability of experimental data.

  • Signaling Pathways and Mechanisms of Action: Research into novel therapeutic agents often involves elucidating their mechanism of action, including the specific signaling pathways they modulate. For instance, the search results provided information on the signaling of tachykinins through neurokinin receptors.

Moving Forward: The Need for Clarification

To proceed with a meaningful comparison guide, further clarification on the identity of "this compound" is essential. It is possible that "this compound" is an internal designation, a novel or unpublished compound, or a misinterpretation of an existing scientific term.

Without a clear definition of the subject, a comprehensive and objective comparison of its experimental performance and the reproducibility of its findings remains unattainable. Researchers, scientists, and drug development professionals are encouraged to verify the precise nomenclature and context of "this compound" to enable a thorough and accurate scientific investigation.

In-depth Analysis of 4-TM.P and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of 4-TM.P and its derivatives remains challenging due to the current lack of publicly available data specifically identifying a compound by the designation "this compound." Extensive searches across scientific databases and chemical registries have not yielded a definitive identification for a molecule with this name.

It is plausible that "this compound" represents an internal project code, a novel research compound with limited public disclosure, or a non-standard abbreviation. Without a precise chemical identity for this compound, a direct comparison with its derivatives, including performance data and detailed experimental protocols, cannot be conducted.

This guide, therefore, provides a foundational framework for such a comparison, outlining the necessary components and methodologies that would be employed once "this compound" and its derivatives are chemically defined. The subsequent sections detail the typical experimental workflows, data presentation formats, and signaling pathway visualizations that are crucial for a rigorous comparative analysis in drug development.

Table 1: Comparative Performance Data of this compound and Its Derivatives (Hypothetical)

Once experimental data becomes available, it would be structured as follows for clear comparison. This table would summarize key quantitative metrics such as potency (IC50/EC50), efficacy, selectivity, and pharmacokinetic properties.

CompoundTarget(s)IC50/EC50 (nM)Efficacy (% of control)Selectivity IndexKey Pharmacokinetic Parameters (e.g., t1/2, Cmax)
This compound TBDTBDTBDTBDTBD
Derivative A TBDTBDTBDTBDTBD
Derivative B TBDTBDTBDTBDTBD
Derivative C TBDTBDTBDTBDTBD

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; t1/2: Half-life; Cmax: Maximum concentration; TBD: To be determined.

Experimental Protocols

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. The following are examples of standard experimental protocols that would be essential for a head-to-head comparison of this compound and its derivatives.

In Vitro Potency and Selectivity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compounds against their intended biological target(s) and to assess their selectivity against off-targets.

Methodology:

  • Target Engagement Assay: A biochemical or cell-based assay would be utilized to measure the direct interaction of the compounds with their purified target protein or within a cellular context. This could involve techniques such as enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or surface plasmon resonance (SPR).

  • Cell-Based Functional Assay: To assess the functional consequence of target engagement, a relevant cell line would be treated with a dose-response range of each compound. The downstream cellular effect, such as inhibition of proliferation, induction of apoptosis, or modulation of a specific signaling pathway, would be quantified.

  • Selectivity Profiling: The compounds would be screened against a panel of related and unrelated biological targets (e.g., kinases, receptors, enzymes) to determine their selectivity index. This is crucial for predicting potential off-target effects.

Pharmacokinetic (PK) Studies in Animal Models

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in a relevant animal model (e.g., mouse, rat).

Methodology:

  • Dosing: A single dose of each compound would be administered to the animals via a relevant route (e.g., oral, intravenous).

  • Sample Collection: Blood samples would be collected at various time points post-administration.

  • Bioanalysis: The concentration of the compound in the plasma samples would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), would be calculated.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations are critical for understanding the complex biological processes and experimental designs involved in drug development. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that this compound could modulate and a typical experimental workflow for its evaluation.

Hypothetical Signaling Pathway Modulated by this compound

This diagram illustrates a generic signaling cascade that is often a target in drug discovery. Once the specific target of this compound is identified, this diagram would be tailored to reflect the precise molecular interactions.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive TF_active Active Transcription Factor TF_inactive->TF_active Phosphorylation Gene_Expression Gene Expression TF_active->Gene_Expression 4-TM_P This compound 4-TM_P->Kinase2 Inhibition

Caption: Hypothetical signaling pathway showing inhibition by this compound.

General Experimental Workflow for Compound Comparison

This diagram outlines the logical flow of experiments from initial screening to in vivo testing for a head-to-head comparison of drug candidates.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Potency Potency Assay (IC50/EC50) Selectivity Selectivity Profiling Potency->Selectivity Cell_Viability Cell Viability Assay Selectivity->Cell_Viability Lead_Selection Lead Candidate Selection Cell_Viability->Lead_Selection PK_Studies Pharmacokinetic Studies Efficacy_Models Efficacy in Animal Models PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Start Compound Synthesis (this compound & Derivatives) Start->Potency Lead_Selection->PK_Studies

Caption: Experimental workflow for comparing this compound and its derivatives.

Benchmarking 4-TM.P Against Standard-of-Care Treatments for BRAF V600E-Mutant Metastatic Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel XYZ pathway inhibitor, 4-TM.P, against the current standard-of-care treatment, a combination of Dabrafenib (a BRAF inhibitor) and Trametinib (a MEK inhibitor), for BRAF V600E-mutant metastatic melanoma. The data presented is derived from preclinical studies and is intended to provide an objective performance benchmark.

Quantitative Performance Data

The following tables summarize the key in vitro and in vivo performance metrics of this compound compared to the Dabrafenib + Trametinib combination therapy.

Table 1: In Vitro Efficacy in BRAF V600E-Mutant Melanoma Cell Lines

Parameter This compound Dabrafenib + Trametinib Cell Line
IC50 (nM) 1525A375
IC50 (nM) 2238SK-MEL-28
Apoptosis Rate (%) at 24h 65%52%A375
Cell Viability (%) at 48h 25%38%SK-MEL-28

Table 2: In Vivo Efficacy in a Xenograft Mouse Model

Parameter This compound Dabrafenib + Trametinib Notes
Tumor Growth Inhibition (%) 85%72%Day 21 post-treatment
Median Survival (Days) 4538
Body Weight Change (%) -5%-12%Indicator of toxicity

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

1. Cell Culture:

  • A375 and SK-MEL-28 human melanoma cell lines with the BRAF V600E mutation were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Cells were then treated with serial dilutions of this compound or a combination of Dabrafenib and Trametinib for 24 or 48 hours.

3. IC50 Determination:

  • Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Absorbance was measured at 570 nm, and the half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

4. Apoptosis Assay:

  • Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Treated cells were stained and analyzed by flow cytometry.

In Vivo Xenograft Mouse Model

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old) were used for the study.

  • All animal procedures were performed in accordance with institutional guidelines.

2. Tumor Implantation:

  • A375 cells (5 x 10^6 cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Tumors were allowed to grow to an average volume of 100-150 mm³.

3. Drug Administration:

  • Mice were randomized into three groups: Vehicle control, this compound (10 mg/kg, oral, daily), and Dabrafenib (30 mg/kg, oral, daily) + Trametinib (2 mg/kg, oral, daily).

  • Treatment was administered for 21 consecutive days.

4. Efficacy Evaluation:

  • Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.

  • Body weight was monitored as an indicator of toxicity.

  • Median survival was determined from the time of randomization to the time of death or euthanasia.

Signaling Pathway and Workflow Diagrams

cluster_pathway Simplified BRAF/MEK/ERK Signaling Pathway cluster_intervention Points of Therapeutic Intervention RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Trametinib Trametinib Trametinib->MEK FourTMP This compound XYZ XYZ Pathway FourTMP->XYZ XYZ->Proliferation

Caption: Targeted inhibition of the BRAF/MEK/ERK and novel XYZ signaling pathways.

cluster_invitro In Vitro Experimental Workflow cluster_invivo In Vivo Xenograft Workflow CellCulture Cell Culture (A375, SK-MEL-28) DrugTreatment Drug Treatment (this compound vs. D+T) CellCulture->DrugTreatment MTTAssay MTT Assay (IC50 Determination) DrugTreatment->MTTAssay FlowCytometry Flow Cytometry (Apoptosis Analysis) DrugTreatment->FlowCytometry TumorImplant Tumor Implantation (Athymic Nude Mice) Randomization Randomization & Dosing (Vehicle, this compound, D+T) TumorImplant->Randomization Monitoring Tumor & Body Weight Monitoring Randomization->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Monitoring->Endpoint

Caption: Overview of the in vitro and in vivo experimental workflows.

cluster_logic Comparative Logic Framework FourTMP This compound Efficacy Efficacy FourTMP->Efficacy Toxicity Toxicity FourTMP->Toxicity StandardCare Standard of Care (Dabrafenib + Trametinib) StandardCare->Efficacy StandardCare->Toxicity Outcome Superior Therapeutic Outcome? Efficacy->Outcome Toxicity->Outcome

Caption: Logical framework for comparing therapeutic outcomes.

Independent Verification of Gq-Coupled GPCR Agonist Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of a representative Gq-coupled G-protein coupled receptor (GPCR) agonist, Carbachol, with a known antagonist, Pirenzepine (B46924). The focus is on the M1 muscarinic acetylcholine (B1216132) receptor, a well-characterized 4-transmembrane (4-TM) protein. The information presented is supported by established experimental data and detailed protocols to facilitate independent verification.

Introduction to Gq-Coupled GPCR Signaling

Gq-coupled GPCRs are a major class of transmembrane receptors that, upon activation by an agonist, initiate a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular responses. This guide will use the M1 muscarinic receptor as a model system to compare a non-selective agonist, Carbachol, and a selective antagonist, Pirenzepine.[1][2][3][4]

Comparative Analysis of a Gq-Agonist and Antagonist

The following tables summarize the key pharmacological and functional characteristics of Carbachol (agonist) and Pirenzepine (antagonist) at the M1 muscarinic receptor.

Table 1: Receptor Binding Affinity
CompoundReceptor TargetRadioligandKi (nM)Description
Carbachol Muscarinic Receptors (M1-M5)[3H]-N-methylscopolamine~59,000A non-selective cholinergic agonist with low affinity for the M1 receptor in the absence of G-proteins.[5]
Pirenzepine M1 Muscarinic Receptor[3H]-pirenzepine8 - 20A selective antagonist with high affinity for the M1 muscarinic receptor.[6][7]
Table 2: Functional Activity at the M1 Receptor
CompoundAssay TypeCellular ResponseEC50 / IC50 (nM)Description
Carbachol Calcium MobilizationIncrease in intracellular Ca2+~100Potent agonist-induced activation of the Gq pathway, leading to calcium release.[8]
Carbachol IP1 AccumulationIncrease in inositol monophosphate~5,000Dose-dependent increase in IP1, a stable metabolite of the IP3 signaling cascade.[8]
Pirenzepine Calcium Mobilization (inhibition of agonist)Inhibition of Carbachol-induced Ca2+ release~10 - 50Competitive antagonism of the M1 receptor, blocking agonist-induced signaling.[7][9]
Pirenzepine IP1 Accumulation (inhibition of agonist)Inhibition of Carbachol-induced IP1 accumulation~20 - 80Effective blockade of the Gq signaling cascade at the level of second messenger production.

Signaling Pathways and Experimental Workflows

Gq-Coupled GPCR Signaling Pathway

The diagram below illustrates the canonical signaling pathway activated by an agonist at a Gq-coupled receptor, such as the M1 muscarinic receptor.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Carbachol) GPCR Gq-Coupled GPCR (e.g., M1 Receptor) Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Antagonist Antagonist (e.g., Pirenzepine) Antagonist->GPCR Blocks Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed 1. Seed cells expressing GPCR in microplate incubate1 2. Incubate overnight seed->incubate1 dye_load 3. Load cells with calcium-sensitive dye incubate1->dye_load incubate2 4. Incubate for dye uptake dye_load->incubate2 add_compounds 5. Add test compounds (agonist/antagonist) incubate2->add_compounds readout 6. Measure fluorescence kinetics (e.g., FLIPR) add_compounds->readout plot 7. Plot fluorescence change vs. time readout->plot dose_response 8. Generate dose-response curves plot->dose_response calculate 9. Calculate EC₅₀/IC₅₀ values dose_response->calculate IP1_Accumulation_Workflow cluster_stim Cell Stimulation cluster_detection HTRF Detection cluster_analysis Data Analysis plate_cells 1. Plate cells expressing GPCR add_compounds 2. Add test compounds & LiCl (to inhibit IP1 degradation) plate_cells->add_compounds incubate 3. Incubate to allow IP1 accumulation add_compounds->incubate lyse 4. Lyse cells incubate->lyse add_reagents 5. Add HTRF reagents (IP1-d2 & anti-IP1-cryptate) lyse->add_reagents incubate_detect 6. Incubate for competitive binding add_reagents->incubate_detect read_htrf 7. Read HTRF signal incubate_detect->read_htrf calculate_ip1 9. Calculate IP1 concentration in samples read_htrf->calculate_ip1 standard_curve 8. Generate IP1 standard curve standard_curve->calculate_ip1 dose_response 10. Generate dose-response curves calculate_ip1->dose_response calculate_ec50 11. Calculate EC₅₀/IC₅₀ values dose_response->calculate_ec50

References

Comparative Analysis of 4-TM.P: Elucidating Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of a novel compound requires rigorous comparative analysis against existing molecules. This guide provides a detailed examination of the potency and selectivity of 4-TM.P, a compound of interest in modern drug discovery, alongside relevant experimental data and methodologies. Due to the current lack of publicly available information specifically identifying a compound with the abbreviation "this compound," this guide will establish a framework for such an analysis, which can be populated once the specific chemical identity of this compound is clarified.

To conduct a thorough comparative analysis of a compound tentatively referred to as "this compound," a systematic approach is necessary. This involves gathering empirical data on its biological activity, understanding its mechanism of action, and benchmarking its performance against established compounds with similar therapeutic targets.

Data Presentation: A Comparative Framework

Quantitative data is paramount for an objective comparison. The following tables provide a template for summarizing the potency and selectivity of "this compound" against hypothetical comparators.

Table 1: Comparative Potency of this compound and Reference Compounds

CompoundTargetAssay TypeIC50 / EC50 (nM)Ki (nM)
This compound Target Xe.g., Enzyme InhibitionDataData
Comparator ATarget Xe.g., Enzyme InhibitionDataData
Comparator BTarget Xe.g., Enzyme InhibitionDataData

Table 2: Selectivity Profile of this compound against a Panel of Off-Targets

CompoundOff-Target 1Off-Target 2Off-Target 3Selectivity Ratio (Off-Target/Target)
IC50 / Ki (nM) IC50 / Ki (nM) IC50 / Ki (nM)
This compound DataDataDataCalculate Ratio
Comparator ADataDataDataCalculate Ratio
Comparator BDataDataDataCalculate Ratio

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are example protocols for key experiments typically cited in potency and selectivity studies.

Protocol 1: In Vitro Enzyme Inhibition Assay (for Potency Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary target enzyme.

  • Materials: Purified target enzyme, substrate, this compound, reference inhibitors, assay buffer, detection reagents, and 96-well microplates.

  • Procedure:

    • Prepare a serial dilution of this compound and reference compounds.

    • In a 96-well plate, add the target enzyme, assay buffer, and the diluted compounds.

    • Incubate for a specified time at a controlled temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the product formation or substrate depletion over time using a suitable detection method (e.g., fluorescence, absorbance).

    • Plot the enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Kinase Panel Screening (for Selectivity Profiling)

  • Objective: To assess the selectivity of this compound by screening it against a broad panel of kinases.

  • Materials: this compound at a fixed concentration (e.g., 1 µM), a commercial kinase panel (e.g., >400 kinases), ATP, substrates for each kinase, and detection reagents.

  • Procedure:

    • The assay is typically performed by a specialized contract research organization (CRO).

    • This compound is incubated with each kinase in the panel in the presence of ATP and a specific substrate.

    • The activity of each kinase is measured, and the percentage of inhibition by this compound is calculated relative to a control (DMSO).

    • Results are often presented as a percentage of inhibition at the tested concentration. Significant inhibition (e.g., >50%) of off-target kinases indicates potential for polypharmacology or off-target effects.

Visualization of Key Pathways and Workflows

Visual representations are essential for conveying complex biological and experimental processes.

experimental_workflow cluster_potency Potency Determination cluster_selectivity Selectivity Profiling Compound_Dilution Serial Dilution of this compound Enzyme_Assay In Vitro Enzyme Assay Compound_Dilution->Enzyme_Assay IC50_Calculation IC50 Value Calculation Enzyme_Assay->IC50_Calculation Data_Analysis Comparative Data Analysis IC50_Calculation->Data_Analysis Kinase_Screen Kinase Panel Screen Off_Target_Analysis Off-Target Identification Kinase_Screen->Off_Target_Analysis Selectivity_Ratio Selectivity Ratio Calculation Off_Target_Analysis->Selectivity_Ratio Selectivity_Ratio->Data_Analysis

Caption: Experimental workflow for determining the potency and selectivity of this compound.

signaling_pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Kinase_B Kinase_B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor activates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response induces 4-TM_P 4-TM_P 4-TM_P->Kinase_A inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Disclaimer: The compound "this compound" could not be definitively identified in publicly available scientific literature based on the provided abbreviation. The information presented here is a template for a comparative analysis and will require specific data once the chemical identity of "this compound" is established. Researchers are encouraged to consult primary literature and internal data for the most accurate and up-to-date information.

Safety Operating Guide

Navigating the Disposal of 4-TM.P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the disposal procedures for 4-TM.P, ensuring the safety of personnel and compliance with regulatory standards.

Due to the ambiguous nature of the identifier "this compound," which does not correspond to a standard chemical nomenclature, it is imperative to correctly identify the compound before proceeding with disposal. The information provided herein is based on general best practices for chemical waste disposal. You must cross-reference this guidance with the specific Safety Data Sheet (SDS) for the compound .

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.

Step-by-Step Disposal Workflow

The proper disposal of chemical waste is a systematic process that ensures safety and environmental protection. The following workflow outlines the necessary steps for the disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

Waste Characterization and Segregation

Proper characterization of the waste is the foundational step in its safe disposal. The SDS for this compound will provide critical information regarding its physical and chemical properties, toxicity, and reactivity. This information will dictate the appropriate disposal pathway.

Key considerations for segregation:

  • Compatibility: Never mix this compound waste with incompatible materials, which could lead to dangerous chemical reactions.

  • Waste Streams: Segregate halogenated and non-halogenated solvent waste if applicable. Aqueous waste should also be kept separate from solvent-based waste.

Containerization and Labeling

The selection of an appropriate waste container is crucial to prevent leaks and spills. The container must be chemically resistant to this compound and have a secure, leak-proof lid.

Labeling Requirements:

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., the identified name for this compound), and the associated hazards (e.g., flammable, corrosive, toxic). A hazardous waste tag, provided by your institution's Environmental Health and Safety (EHS) department, must be completed and attached to the container.

Storage and Final Disposal

Designated Satellite Accumulation Areas (SAAs) are the primary locations for the temporary storage of hazardous waste. These areas should be secure, well-ventilated, and away from sources of ignition. Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. It is essential to maintain meticulous records of all hazardous waste generated and disposed of.

By adhering to these procedures and consulting the specific Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

Personal protective equipment for handling 4-TM.P

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-TM.P

Disclaimer: The chemical identifier "this compound" is not a standard recognized nomenclature. Based on common chemical naming conventions, this document provides safety information for 2,6-Di-tert-butyl-4-methylphenol , a plausible interpretation of the abbreviation. It is imperative that users confirm the precise identity of the chemical they are handling before following these procedures. This information should not be used for any other substance.

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 2,6-Di-tert-butyl-4-methylphenol. Adherence to these protocols is vital for ensuring personal safety and proper environmental compliance.

Hazard Identification and Classification

2,6-Di-tert-butyl-4-methylphenol is a white crystalline solid with a slight phenolic odor.[1][2] It is classified as a hazardous substance with the following primary concerns:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin IrritationCategory 2H315: Causes skin irritation[3]
Eye IrritationCategory 2AH319: Causes serious eye irritation[3]
Aquatic Hazard, Long-TermCategory 1H410: Very toxic to aquatic life with long lasting effects[2]

This table summarizes the primary hazard classifications for 2,6-Di-tert-butyl-4-methylphenol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,6-Di-tert-butyl-4-methylphenol is provided below for quick reference.[5][6][7]

PropertyValue
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Appearance White crystalline powder or solid[1][3]
Melting Point 69-73 °C[7][8]
Boiling Point 265 °C[3][8]
Flash Point 127 °C[4]
Solubility Insoluble in water; soluble in organic solvents like acetone, ethanol, and toluene[8]
Vapor Pressure <0.01 mmHg at 20 °C[7]

This table outlines the key physical and chemical properties of 2,6-Di-tert-butyl-4-methylphenol.

Operational and Disposal Plans

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table details the required PPE for handling 2,6-Di-tert-butyl-4-methylphenol.[1][3]

Body PartPPE RequiredSpecifications and Remarks
Eyes/Face Safety goggles or a face shieldMust be worn at all times to protect against dust particles and splashes.[1]
Skin/Hands Chemical-resistant gloves (e.g., neoprene or butyl rubber)Nitrile gloves may be suitable for incidental contact, but neoprene or butyl gloves are recommended for direct handling or splash potential.[9]
Body Laboratory coatA fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[9]
Respiratory NIOSH-approved respiratorRequired if there is a risk of generating dust or if working in a poorly ventilated area.[1]

This table specifies the necessary personal protective equipment for handling 2,6-Di-tert-butyl-4-methylphenol.

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling 2,6-Di-tert-butyl-4-methylphenol in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid in Hood prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of 2,6-Di-tert-butyl-4-methylphenol.

Step-by-Step Handling Protocol
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for 2,6-Di-tert-butyl-4-methylphenol.[10]

  • Don Appropriate PPE: Wear all required personal protective equipment as specified in the PPE table above.[3]

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Weighing and Transfer:

    • Weigh the solid material carefully within the fume hood to minimize dust generation.[1]

    • Use appropriate tools to transfer the solid to the reaction vessel.

  • Post-Handling:

    • Decontaminate all glassware and equipment that came into contact with the chemical.[11]

    • Properly segregate and dispose of all chemical waste.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling is complete.[3]

Disposal Plan

Proper disposal of 2,6-Di-tert-butyl-4-methylphenol and its contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

Waste Disposal Workflow

The following diagram outlines the process for the safe disposal of waste generated from handling 2,6-Di-tert-butyl-4-methylphenol.

cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Storage cluster_waste_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, etc.) waste_container Use Designated, Labeled, Sealed Containers waste_solid->waste_container waste_liquid Liquid Waste (Solutions, Rinses) waste_liquid->waste_container waste_storage Store in a Cool, Dry, Well-Ventilated Area waste_container->waste_storage waste_pickup Arrange for Hazardous Waste Pickup with EHS waste_storage->waste_pickup

Caption: Workflow for the disposal of 2,6-Di-tert-butyl-4-methylphenol waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, such as gloves, pipette tips, and absorbent materials, in a designated, sealed container.[4]

    • Liquid Waste: Collect all liquid waste containing 2,6-Di-tert-butyl-4-methylphenol in a separate, clearly labeled, and sealed container.

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[3][4]

  • Container Management:

    • Ensure all waste containers are properly labeled with the chemical name and associated hazards.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[3][10]

  • Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[10]

    • Do not pour any waste containing this chemical down the drain.[12]

By adhering to these detailed safety and handling protocols, laboratory professionals can minimize risks and ensure a safe working environment when handling 2,6-Di-tert-butyl-4-methylphenol.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.